Limocrocin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
24112-57-0 |
|---|---|
Molecular Formula |
C26H26N2O6 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(2E,4E,6Z,8E,10E,12E,14E)-N,N'-bis(2-hydroxy-5-oxocyclopenten-1-yl)hexadeca-2,4,6,8,10,12,14-heptaenediamide |
InChI |
InChI=1S/C26H26N2O6/c29-19-15-16-20(30)25(19)27-23(33)13-11-9-7-5-3-1-2-4-6-8-10-12-14-24(34)28-26-21(31)17-18-22(26)32/h1-14,29,31H,15-18H2,(H,27,33)(H,28,34)/b2-1+,5-3-,6-4+,9-7+,10-8+,13-11+,14-12+ |
InChI Key |
FDIGYVFQUOGCIQ-UHQUAPTDSA-N |
Isomeric SMILES |
C1CC(=O)C(=C1O)NC(=O)/C=C/C=C/C=C/C=C/C=C\C=C\C=C\C(=O)NC2=C(CCC2=O)O |
Canonical SMILES |
C1CC(=O)C(=C1O)NC(=O)C=CC=CC=CC=CC=CC=CC=CC(=O)NC2=C(CCC2=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Limocrocin; |
Origin of Product |
United States |
Foundational & Exploratory
Limocrocin: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limocrocin, a polyene dicarboxylic acid antibiotic, has been a subject of scientific interest for its notable antiviral properties, particularly its ability to inhibit reverse transcriptase. Originally discovered in the 1950s from Streptomyces limosus, recent genomic studies have unveiled the biosynthetic gene cluster responsible for its production in Streptomyces roseochromogenes NRRL 3504, reigniting interest in its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting detailed experimental protocols, quantitative data, and a visual representation of the isolation workflow. The information is tailored for researchers, scientists, and drug development professionals engaged in natural product discovery and antibiotic development.
Discovery and Producing Organism
This compound was first discovered and isolated from the culture broth of Streptomyces limosus. The producing organism is a filamentous bacterium belonging to the Actinomycetes group, known for its prolific production of a wide array of secondary metabolites with diverse biological activities. While the initial discovery was from S. limosus, the biosynthetic gene cluster (lim BGC) for this compound has been more recently identified and characterized in Streptomyces roseochromogenes NRRL 3504. This has enabled the heterologous expression of this compound in host strains like Streptomyces albus and Streptomyces lividans, opening new avenues for its production and analog generation.
Experimental Protocols
This section details the methodologies for the cultivation of the producing organism, and the subsequent extraction, purification, and characterization of this compound.
Fermentation of Streptomyces limosus
A detailed protocol for the fermentation of Streptomyces limosus for the production of this compound is outlined below:
-
Inoculum Preparation: A loopful of spores of Streptomyces limosus is inoculated into a 100 mL Erlenmeyer flask containing 20 mL of seed medium (e.g., Tryptic Soy Broth). The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
-
Production Medium: The production medium consists of soluble starch, glucose, soybean meal, corn steep liquor, and calcium carbonate, adjusted to a pH of 7.0-7.2.
-
Fermentation: A large-scale fermentation is carried out in a fermenter. The production medium is inoculated with 5-10% (v/v) of the seed culture. The fermentation is maintained at 28-30°C with controlled aeration and agitation for a period of 5-7 days. The production of this compound is monitored periodically by bioassay or chromatographic techniques.
Extraction of this compound
Following fermentation, the culture broth is harvested for the extraction of this compound.
-
Separation of Mycelium and Supernatant: The culture broth is centrifuged or filtered to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is adjusted to an acidic pH (around 2.0-3.0) with an appropriate acid (e.g., hydrochloric acid). This compound is then extracted from the acidified supernatant using a water-immiscible organic solvent such as ethyl acetate or butanol. The extraction is typically performed multiple times to ensure maximum recovery. The organic phases are then pooled.
-
Concentration: The pooled organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract containing this compound.
Purification of this compound
The crude extract is subjected to a series of chromatographic steps to purify this compound.
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed for the presence of this compound using thin-layer chromatography (TLC) and a bioassay against a susceptible organism.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled, concentrated, and further purified by semi-preparative HPLC. A reverse-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The elution can be isocratic or a gradient. The peak corresponding to this compound is collected.
-
Crystallization: The purified this compound fraction from HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water or acetone-hexane) to obtain pure, crystalline this compound.
Data Presentation
This section summarizes the quantitative data related to the physicochemical properties and spectroscopic characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Yellow crystalline substance |
| Molecular Formula | C₂₄H₂₆N₂O₆ |
| Molecular Weight | 462.1868 g/mol |
| Melting Point | Decomposes above 200 °C |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate; Sparingly soluble in water |
| UV-Vis λmax (in Methanol) | 260 nm, 420 nm, 440 nm[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data and Observations |
| UV-Visible Spectroscopy | Maxima at 260, 420, and 440 nm, characteristic of a polyene chromophore.[1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ calculated for C₂₄H₂₇N₂O₆: 463.1863; Found: 463.1868. |
| ¹H NMR (Proton NMR) | Signals corresponding to olefinic protons in the polyene chain, protons of the amide groups, and other aliphatic protons. |
| ¹³C NMR (Carbon-13 NMR) | Resonances for carbonyl carbons of the dicarboxylic acid and amide groups, sp² carbons of the polyene chain, and sp³ carbons. |
(Note: Detailed, tabulated ¹H and ¹³C NMR data are not fully available in the reviewed literature and would require experimental re-determination for a complete dataset.)
Visualization of the Isolation Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from Streptomyces fermentation broth.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
The discovery of this compound from Streptomyces limosus and the recent elucidation of its biosynthetic pathway in S. roseochromogenes highlight the enduring potential of Actinomycetes as a source of novel therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate further research into this promising antiviral compound, from its production and purification to the exploration of its biological activities and the development of new derivatives with improved pharmacological profiles. The provided workflow and tabulated data offer a practical resource for scientists working to harness the therapeutic potential of this compound.
References
A Technical Guide to the Limocrocin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limocrocin is a polyketide natural product with notable antiviral properties, particularly its ability to inhibit viral reverse transcriptases.[1] Its unique structure, featuring two 2-amino-3-hydroxycyclopentenone moieties linked to a hexadecaheptaenedioic acid chain, has drawn interest from the scientific community.[1] The biosynthetic gene cluster (BGC) responsible for this compound production was recently identified in Streptomyces roseochromogenes NRRL 3504 and successfully expressed in heterologous hosts, paving the way for further investigation and bioengineering of this promising molecule.[1] This technical guide provides a comprehensive overview of the this compound BGC, including its genetic organization, the proposed functions of its constituent genes, and a putative biosynthetic pathway. Furthermore, it details the experimental protocols for the heterologous expression and genetic manipulation of the cluster, and presents a model for its regulatory network.
The this compound Biosynthetic Gene Cluster (lim BGC)
The lim BGC was identified in Streptomyces roseochromogenes NRRL 3504, a strain also known for producing the aminocoumarin antibiotic clorobiocin.[1] The cluster is a specialized metabolite BGC (smBGC) with similarities to those involved in the production of the manumycin family of polyketides.[1]
Genetic Organization
The lim BGC is comprised of a series of genes designated lim. The organization of the cluster suggests a coordinated expression of genes involved in the biosynthesis of the C5N moiety, the polyketide backbone, tailoring of the molecule, regulation, and transport.[1] A notable feature of this BGC is the presence of two copies of the 5-aminolevulinate synthase (5-ALAS) gene, lim3 and lim6.[1]
Gene Functions
The proposed functions of the genes within the lim BGC are summarized in the table below. These functions have been put forward based on homology to known genes and the results of initial genetic manipulation experiments.[1]
| Gene | Proposed Function | Category |
| lim2 | Long-chain fatty acid-CoA ligase | C5N Moiety Synthesis |
| lim3 | 5-aminolevulinate synthase (5-ALAS) | C5N Moiety Synthesis |
| lim5 | Enzyme involved in C5N moiety synthesis | C5N Moiety Synthesis |
| lim6 | 5-aminolevulinate synthase (5-ALAS) | C5N Moiety Synthesis |
| PKS | Polyketide Synthase genes | PKS |
| Tailoring Enzymes | Enzymes modifying the polyketide backbone | Tailoring Enzymes |
| lim17 | Regulatory protein | Regulatory |
| lim20 | Regulatory protein | Regulatory |
| lim21 | Regulatory protein | Regulatory |
| lim4 | Transporter protein | Transport |
Note: This table is based on the initial characterization of the lim BGC. Further biochemical studies are required to confirm the precise function of each enzyme.[1]
Proposed Biosynthetic Pathway for this compound
Based on the genetic organization of the lim BGC and the structure of this compound, a biosynthetic pathway has been proposed.[1] The pathway involves the synthesis of two key precursors: the C5N moiety and the polyketide chain, which are then condensed and further modified.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Heterologous Expression of the lim BGC
The lim BGC was successfully expressed in the heterologous hosts Streptomyces albus Del14 and Streptomyces lividans ΔYA9.[1]
Workflow for Heterologous Expression:
Caption: Workflow for heterologous expression of the lim BGC.
Methodology:
-
Vector Construction: The complete lim BGC is cloned from the genomic DNA of S. roseochromogenes NRRL 3504 into a suitable expression vector, such as a cosmid. The construct is then introduced into an E. coli strain suitable for conjugation (e.g., ET12567/pUZ8002).
-
Intergeneric Conjugation: The E. coli donor strain carrying the lim BGC construct is conjugated with the recipient Streptomyces host (S. albus Del14 or S. lividans ΔYA9). Exconjugants are selected on appropriate antibiotic-containing media.
-
Cultivation and Production: Verified exconjugants are cultivated in a suitable production medium. The specific medium composition and fermentation conditions (temperature, pH, aeration) are critical for optimal production and may require optimization.
-
Metabolite Extraction and Analysis: After a suitable incubation period, the culture broth and mycelium are extracted with an organic solvent like methanol. The extracts are then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to detect and quantify this compound and its derivatives.
Gene Deletion
Deletion of the lim3 gene, one of the two 5-ALAS genes, was shown to affect the biosynthesis of this compound and its oxidized derivatives.[1]
Methodology:
A common method for gene deletion in Streptomyces involves the use of a temperature-sensitive, non-replicative plasmid (e.g., pKC1132) that can be transferred from E. coli via conjugation.
-
Construction of the Knockout Vector: Upstream and downstream flanking regions of the target gene (lim3) are amplified by PCR and cloned into the suicide vector.
-
Conjugation and Integration: The resulting knockout vector is transferred into S. roseochromogenes NRRL 3504. A single-crossover homologous recombination event integrates the entire plasmid into the chromosome.
-
Selection of Double-Crossover Mutants: Exconjugants are subjected to a second selection step to promote a second crossover event, which results in the excision of the plasmid and the deletion of the target gene. This often involves screening for the loss of the antibiotic resistance marker present on the vector.
-
Verification: The gene deletion is confirmed by PCR analysis and sequencing of the targeted genomic region.
Regulation of this compound Biosynthesis
The lim BGC contains three putative regulatory genes: lim17, lim20, and lim21.[1] Overexpression of these genes in the native producer, S. roseochromogenes NRRL 3504, has been shown to influence the level of this compound production.[1] This suggests a regulatory cascade controlling the expression of the biosynthetic genes.
Caption: A putative regulatory model for this compound biosynthesis.
The precise mechanism of how these regulators function and interact, and what environmental or physiological signals they respond to, is a subject for future investigation.
Conclusion and Future Perspectives
The identification and successful heterologous expression of the this compound biosynthetic gene cluster represent a significant step forward in understanding and harnessing the potential of this antiviral compound.[1] This breakthrough opens up several avenues for future research and development:
-
Bioengineering of Novel Derivatives: With the BGC in hand, it is now possible to use synthetic biology and metabolic engineering approaches to create novel this compound analogs with potentially improved efficacy, stability, or pharmacokinetic properties.
-
Optimization of Production: Further optimization of the heterologous expression system, including host strain engineering and fermentation process development, could lead to significantly higher yields of this compound, making it more accessible for preclinical and clinical studies.
-
Elucidation of the Regulatory Network: A deeper understanding of the regulatory cascade controlling this compound biosynthesis will be crucial for developing strategies to rationally upregulate its production.
-
Biochemical Characterization of Enzymes: The individual enzymes of the this compound pathway can be expressed, purified, and characterized to elucidate their precise catalytic mechanisms and substrate specificities. This knowledge will be invaluable for future bioengineering efforts.
This technical guide provides a foundational understanding of the this compound biosynthetic gene cluster. As research in this area progresses, a more detailed picture of the intricate molecular machinery behind the production of this fascinating natural product will undoubtedly emerge.
References
Limocrocin: A Technical Whitepaper on its Mechanism of Action as a Reverse Transcriptase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Limocrocin and Reverse Transcriptase Inhibition
This compound is a natural product that has been noted for its biological activities, including its ability to interfere with viral replication. A key target of this compound is the enzyme reverse transcriptase (RT), which is essential for the life cycle of retroviruses, such as the Avian Myeloblastosis Virus (AMV). Reverse transcriptase is an RNA-dependent DNA polymerase that synthesizes a DNA copy of the viral RNA genome, a process central to the integration of the viral genetic material into the host cell's genome. By inhibiting this enzyme, the replication of the virus can be effectively halted.
The inhibition of reverse transcriptase is a well-established strategy in antiviral therapy. Inhibitors can be broadly categorized as nucleoside/nucleotide analogues (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). While the precise binding site and inhibitory mechanism of this compound on reverse transcriptase have not been detailed in the available literature, its classification as a reverse transcriptase inhibitor positions it as a molecule of interest for further antiviral research.
Quantitative Data on Inhibitory Activity
A comprehensive search of publicly available scientific literature did not yield specific quantitative data regarding the inhibitory activity of this compound against reverse transcriptase, such as its 50% inhibitory concentration (IC50). The primary research article identifying this activity, "Inhibition of reverse transcriptase by this compound" by Hanajima et al. (1985), is not widely accessible in its full text, precluding the inclusion of specific data points in this guide.
For the purpose of comparison and to provide context for future research, the following table structure is provided as a template for how such data, if available, would be presented.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| This compound | Avian Myeloblastosis Virus Reverse Transcriptase | Data not available | Hanajima et al., 1985 |
| Example RTI | HIV-1 Reverse Transcriptase | Value | Reference |
Proposed Mechanism of Action and Signaling Pathway
The precise molecular interactions between this compound and reverse transcriptase remain to be elucidated. However, based on the general mechanisms of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a hypothetical mechanism can be proposed. NNRTIs typically bind to an allosteric site on the reverse transcriptase enzyme, a location distinct from the active site where the DNA synthesis occurs. This binding induces a conformational change in the enzyme, which can impair its catalytic function and prevent the synthesis of viral DNA.
The following diagram illustrates the generalized mechanism of a non-nucleoside reverse transcriptase inhibitor.
Caption: Hypothetical mechanism of this compound as a non-nucleoside reverse transcriptase inhibitor.
Generalized Experimental Protocol for Reverse Transcriptase Inhibition Assay
The following section outlines a generalized protocol for assessing the inhibitory activity of a compound like this compound against Avian Myeloblastosis Virus (AMV) reverse transcriptase. This protocol is based on standard molecular biology techniques and is intended to serve as a template for experimental design.
4.1. Materials
-
Avian Myeloblastosis Virus (AMV) Reverse Transcriptase
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT)
-
Template/Primer: Poly(rA)-oligo(dT)
-
Deoxynucleoside triphosphates (dNTPs), including [³H]-dTTP (radiolabeled) or a fluorescently labeled dNTP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)
4.2. Assay Procedure
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template/primer, and dNTPs (including the labeled dNTP).
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor and a control with the solvent alone.
-
Enzyme Addition: Initiate the reaction by adding AMV reverse transcriptase to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized DNA onto glass fiber filters. Wash the filters to remove unincorporated dNTPs.
-
Quantification:
-
For radioactive assays, place the filters in scintillation fluid and measure the radioactivity using a scintillation counter.
-
For fluorescent assays, measure the fluorescence of the incorporated labeled dNTP using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram outlines the general workflow for this experimental protocol.
Caption: Generalized workflow for a reverse transcriptase inhibition assay.
Conclusion and Future Directions
This compound has been identified as an inhibitor of reverse transcriptase, suggesting its potential as an antiviral agent. However, a significant gap exists in the publicly available data regarding its specific inhibitory potency and the precise molecular mechanism of action. Further research is warranted to isolate and quantify the
The Structural Elucidation of Limocrocin and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocrocin is a polyketide natural product that has garnered significant interest within the scientific community due to its notable antiviral properties. Specifically, it has been identified as an inhibitor of viral reverse transcriptases, a crucial enzyme for the replication of retroviruses.[1] The recent elucidation of its biosynthetic gene cluster (BGC) has not only provided insights into its complex molecular architecture but has also paved the way for the generation of novel derivatives with potentially enhanced therapeutic profiles. This guide provides a comprehensive overview of the structure elucidation of this compound and its oxidized derivatives, detailing the experimental protocols and data that have been pivotal in its characterization.
Data Presentation
High-Resolution Mass Spectrometry (HRMS) Data
The molecular formulas of this compound and its two primary oxidized derivatives were determined using high-resolution mass spectrometry. The observed m/z values for the protonated molecules [M+H]⁺ were used to calculate the mass error and confirm the elemental composition.
| Compound | Chemical Formula | Retention Time (min) | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Mass Error (ppm) |
| This compound | C₂₆H₂₆N₂O₆ | 11.2 | 463.1863 | 463.1868 | 1.07 |
| This compound OX1 | C₂₆H₂₆N₂O₇ | 9.6 | 479.1812 | 479.1814 | 0.41 |
| This compound OX2 | C₂₆H₂₆N₂O₈ | 8.4 | 495.1769 | 495.1761 | -1.61 |
Table 1: High-resolution mass spectrometry data for this compound and its oxidized derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The detailed structural framework of this compound was elucidated through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. While the specific chemical shift assignments from the primary literature are not publicly available in a tabulated format, a representative dataset for a similar polyketide from Streptomyces is provided below to illustrate the type of data required for full structural determination.
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) | Key HMBC Correlations | Key COSY Correlations |
| 1 | 168.5 | - | H-2, H-3 | - |
| 2 | 125.2 | 6.15 (d, 15.5) | C-1, C-3, C-4 | H-3 |
| 3 | 140.1 | 7.20 (dd, 15.5, 10.5) | C-1, C-2, C-4, C-5 | H-2, H-4 |
| 4 | 129.8 | 6.55 (dd, 10.5, 11.0) | C-2, C-3, C-5, C-6 | H-3, H-5 |
| 5 | 142.3 | 6.80 (m) | C-3, C-4, C-6, C-7 | H-4, H-6 |
| ... | ... | ... | ... | ... |
Table 2: Representative ¹H and ¹³C NMR data and key 2D correlations for a polyketide fragment. The full elucidation of this compound would require a complete set of such data.
Experimental Protocols
Isolation and Purification of this compound and its Derivatives
The following protocol is a generalized procedure for the isolation and purification of polyketides from Streptomyces cultures, based on methods reported in the literature.[2][3]
1. Fermentation:
-
A suitable production medium (e.g., X-medium: soyabean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol 15 mL/L, pH 6.9–7.0) is inoculated with a seed culture of the Streptomyces strain.[3]
-
The culture is incubated at 28°C with shaking at 200 rpm for 96 hours to allow for the production of secondary metabolites.[3]
2. Extraction:
-
The fermentation broth is harvested and the mycelium is separated from the supernatant by filtration or centrifugation.
-
The supernatant is extracted three times with an equal volume of an organic solvent such as butanol or ethyl acetate.[1]
-
The organic phases are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Chromatographic Purification:
-
The crude extract is subjected to semi-preparative High-Performance Liquid Chromatography (HPLC).
-
A C18 reversed-phase column is typically used with a gradient elution system of water and acetonitrile or methanol, often with a small percentage of formic acid to improve peak shape.
-
Fractions are collected and monitored by UV-Vis spectroscopy and analytical HPLC.
-
Fractions containing the compounds of interest (this compound and its derivatives) are pooled and concentrated to yield the purified compounds.
Structure Elucidation by Spectroscopic Methods
The determination of the chemical structure of the purified compounds relies on a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
High-resolution mass spectrometry is performed to determine the accurate mass and elemental composition of the parent ion.
-
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecule, providing valuable information about its substructures.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
Mandatory Visualization
Logical Workflow for Structure Elucidation
Workflow for the isolation and structure elucidation of this compound.
Proposed Signaling Pathway: Reverse Transcriptase Inhibition
Proposed mechanism of this compound as a reverse transcriptase inhibitor.
References
The Evolving Landscape of Limocrocin: A Technical Guide to its Derivatives and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocrocin, a polyketide natural product, has long been recognized for its potential as an antiviral agent, primarily through the inhibition of viral reverse transcriptases.[1][2] Recent advancements in the understanding of its biosynthetic pathways have opened new avenues for the generation and investigation of novel this compound derivatives.[1][3][4] This technical guide provides a consolidated overview of the known biological activities of this compound and its emerging derivatives, detailed experimental protocols for their evaluation, and a discussion of the underlying mechanisms of action. The focus is on providing a framework for researchers engaged in the discovery and development of new antiviral therapeutics based on the this compound scaffold.
Biological Activity of this compound and its Derivatives
The primary mechanism of action of this compound is the inhibition of reverse transcriptase, a critical enzyme for the replication of retroviruses.[2] Recent research has led to the identification of oxidized derivatives of this compound, expanding the chemical space for biological evaluation.[1][3]
Antiviral and Antimicrobial Activity
A study focusing on the heterologous expression of the this compound biosynthetic gene cluster identified two novel oxidized derivatives with molecular weights of 478 Da and 494 Da.[3] The biological activities of the parent this compound and the 478 Da derivative were assessed against a panel of bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound and its Oxidized Derivative
| Compound | Target Organism | Activity |
| This compound | Bacillus subtilis | No Activity Detected |
| Staphylococcus aureus | No Activity Detected | |
| Escherichia coli | No Activity Detected | |
| Fungi | No Activity Detected | |
| Oxidized this compound (478 Da) | Bacillus subtilis | No Activity Detected |
| Staphylococcus aureus | No Activity Detected | |
| Escherichia coli | No Activity Detected | |
| Fungi | No Activity Detected | |
| Source: Melnyk et al. (2025)[3] |
While these initial findings suggest a lack of broad-spectrum antibacterial or antifungal activity, the primary therapeutic potential of this compound derivatives is anticipated to be in the antiviral domain.[3] Unfortunately, quantitative antiviral data for these novel oxidized derivatives, such as IC50 values against specific reverse transcriptases or EC50 values in cell-based viral replication assays, are not yet publicly available.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological evaluation of novel this compound derivatives.
Reverse Transcriptase Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of this compound derivatives against a target reverse transcriptase.
a. Materials:
-
Recombinant reverse transcriptase (e.g., from Avian Myeloblastosis Virus or HIV)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (radiolabeled deoxythymidine triphosphate)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂, DTT)
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
b. Experimental Workflow:
Caption: Workflow for a radioactive filter binding-based reverse transcriptase inhibition assay.
c. Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT) template-primer, and the reverse transcriptase enzyme.
-
Add varying concentrations of the this compound derivatives to the reaction mixtures. Include a positive control (known RT inhibitor) and a negative control (solvent vehicle).
-
Pre-incubate the mixtures at 37°C for 15 minutes.
-
Initiate the reaction by adding [³H]-dTTP.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding cold TCA.
-
Precipitate the newly synthesized radiolabeled DNA on ice.
-
Collect the precipitate by vacuum filtration onto glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the negative control and determine the IC50 value.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This protocol outlines a general method for evaluating the efficacy of this compound derivatives in inhibiting viral replication in a cell culture model.
a. Materials:
-
Susceptible host cell line (e.g., Vero cells, MT-4 cells)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds (this compound derivatives)
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet in formalin/ethanol)
b. Experimental Workflow:
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
c. Procedure:
-
Seed the host cells in multi-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Aspirate the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with a predetermined amount of virus (to yield a countable number of plaques).
-
Allow the virus to adsorb to the cells for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add an overlay medium containing the respective concentrations of the this compound derivatives. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Aspirate the overlay, fix the cells (e.g., with formalin), and stain with a solution like crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.
Signaling Pathways and Mechanism of Action
The established mechanism of action for this compound is the inhibition of reverse transcriptase.[2] A proposed biosynthetic pathway for this compound has been elucidated, providing insights into the generation of its chemical structure.[3]
Caption: Proposed biosynthetic pathway of this compound and its oxidized derivatives.
The inhibitory action of this compound on reverse transcriptase directly interferes with the viral replication cycle, specifically the conversion of viral RNA into DNA. This prevents the integration of the viral genome into the host cell's DNA, thereby halting the propagation of the infection.
Further research is required to determine if this compound and its derivatives interact with other cellular targets or modulate host cell signaling pathways, which could contribute to their overall antiviral effect or potential off-target effects.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural product-based antiviral agents. The elucidation of the this compound biosynthetic pathway provides a foundation for generating novel analogs through genetic engineering and synthetic chemistry. Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives to establish clear structure-activity relationships (SAR).
-
Comprehensive in vitro and cell-based screening of these derivatives against a panel of clinically relevant viruses and their reverse transcriptases to identify lead candidates with improved potency and broader spectrum of activity.
-
Elucidation of the precise molecular interactions between this compound derivatives and reverse transcriptase through structural biology studies.
-
Investigation of potential off-target effects and cytotoxicity to ensure a favorable therapeutic index.
By pursuing these research avenues, the full therapeutic potential of novel this compound derivatives can be explored, paving the way for the development of new and effective antiviral drugs.
References
- 1. Uncovering the genetic basis of antiviral polyketide this compound biosynthesis through heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
An Initial Hypothesis of the Limocrocin Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Limocrocin, a polyketide with notable antiviral properties, particularly against reverse transcriptases, is produced by Streptomyces roseochromogenes NRRL 3504. Recent advancements in heterologous expression and genomic analysis have shed light on the genetic underpinnings of its biosynthesis. This guide presents an initial hypothesis for the this compound biosynthetic pathway, based on the characterization of the lim biosynthetic gene cluster (BGC). We will delve into the proposed functions of the key genes, outline the hypothetical biosynthetic steps, provide detailed experimental protocols for pathway elucidation, and present available quantitative data. This document is intended to serve as a foundational resource for researchers engaged in the study of polyketide biosynthesis and the development of novel antiviral agents.
The this compound Biosynthetic Gene Cluster (lim BGC)
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (lim BGC) identified in Streptomyces roseochromogenes NRRL 3504. This cluster bears some resemblance to those responsible for the production of the manumycin family of polyketides.[1] The lim BGC was successfully expressed in heterologous hosts, Streptomyces albus Del14 and Streptomyces lividans ΔYA9, confirming its role in this compound production.[1]
The genes within the lim BGC can be categorized into several functional groups, as detailed in the table below.
Table 1: Proposed Functions of Genes in the this compound BGC
| Gene | Proposed Function | Functional Category |
| lim1 | Tailoring enzyme | Tailoring Enzymes |
| lim2 | Long-chain fatty acid-CoA ligase | C5N Moiety Synthesis |
| lim3 | 5-aminolevulinate synthase (5-ALAS) | C5N Moiety Synthesis |
| lim4 | Transporter protein | Transport |
| lim5 | C5N moiety synthesis | C5N Moiety Synthesis |
| lim6 | 5-aminolevulinate synthase (5-ALAS), paralog of lim3 | C5N Moiety Synthesis |
| lim7 | Polyketide synthase (PKS) module | PKS |
| lim8 | Polyketide synthase (PKS) module | PKS |
| lim9 | Polyketide synthase (PKS) module | PKS |
| lim10 | Polyketide synthase (PKS) module | PKS |
| lim11 | Polyketide synthase (PKS) module | PKS |
| lim12 | Polyketide synthase (PKS) module | PKS |
| lim13 | Tailoring enzyme | Tailoring Enzymes |
| lim14 | Tailoring enzyme | Tailoring Enzymes |
| lim15 | Tailoring enzyme | Tailoring Enzymes |
| lim16 | Tailoring enzyme | Tailoring Enzymes |
| lim17 | Regulatory protein (ColR1 homolog) | Regulatory |
| lim18 | Tailoring enzyme | Tailoring Enzymes |
| lim19 | Tailoring enzyme | Tailoring Enzymes |
| lim20 | Regulatory protein (LuxR family response regulator) | Regulatory |
| lim21 | Regulatory protein (MarR family transcriptional regulator) | Regulatory |
This table is based on the gene functions proposed in the study by Melnyk et al. (2025).[1]
Hypothesized Biosynthetic Pathway of this compound
The proposed biosynthetic pathway for this compound is a multi-step process involving the synthesis of a polyketide backbone, the formation of two 2-amino-3-hydroxycyclopentenone (C5N) moieties, and subsequent tailoring and assembly. The pathway is initiated by the activities of the polyketide synthase (PKS) and the enzymes responsible for C5N moiety biosynthesis.
References
Methodological & Application
Application Notes and Protocols for the Heterologous Expression of Limocrocin in Streptomyces albus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocrocin is a polyketide natural product originally isolated from Streptomyces roseochromogenes. It has garnered significant interest due to its potential antiviral activities, specifically its ability to interfere with viral reverse transcriptases. The native production of this compound is often low and occurs in a complex mixture of other secondary metabolites, complicating its study and potential development. Heterologous expression, the process of expressing a biosynthetic gene cluster (BGC) in a foreign host, offers a promising solution to overcome these limitations. Streptomyces albus, particularly engineered strains like S. albus Del14, has emerged as a robust and clean host for the production of various natural products, including this compound.[1][2] This document provides detailed application notes and protocols for the heterologous expression of the this compound BGC in S. albus.
Key Advantages of Heterologous Expression in S. albus
-
Improved Yield: Optimized host strains and fermentation conditions can lead to significantly higher titers of the target compound compared to the native producer.[3]
-
Simplified Purification: Using a "clean" host strain, such as S. albus Del14 which has many of its native BGCs deleted, reduces the background of endogenous secondary metabolites, simplifying downstream purification.[2][3]
-
Genetic Tractability: S. albus is amenable to genetic manipulation, allowing for further engineering of the BGC or the host to improve production or generate novel analogs.[4]
-
Activation of Silent BGCs: Heterologous expression is a powerful tool to activate "silent" or "cryptic" BGCs that are not expressed under standard laboratory conditions in their native hosts.[5]
Experimental Data Summary
The following tables summarize key quantitative data related to the heterologous expression of this compound and the characteristics of the host strain.
Table 1: Comparison of Host Strains for Heterologous Expression
| Host Strain | Relevant Genotype/Characteristics | Key Advantages | Reference |
| S. albus J1074 | Wild-type heterologous host | Good track record for expressing various BGCs. | [4] |
| S. albus Del14 | J1074 derivative with 15 deleted BGCs | Reduced metabolic background, improved compound detection and yield. | [2][3] |
| S. coelicolor M1146 | Another common heterologous host | Well-characterized genetics and physiology. | [6] |
| S. lividans TK24 | Common heterologous host | Amenable to genetic manipulation. | [6] |
Table 2: Components of the this compound Biosynthetic Gene Cluster (lim BGC)
| Gene(s) | Proposed Function | Role in Biosynthesis | Reference |
| PKS genes | Polyketide Synthase | Assembly of the polyketide backbone. | [1] |
| lim17, lim20, lim21 | Regulatory Genes | Control the expression of the biosynthetic genes. | [1] |
| Tailoring enzymes | Oxidoreductases, etc. | Modification of the polyketide core to form the final this compound structure. | [1] |
| Transport proteins | Efflux pumps | Export of this compound out of the cell. | [1] |
Experimental Protocols
This section provides detailed protocols for the key experimental stages of this compound heterologous expression.
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster (lim BGC)
This protocol describes the cloning of the large (~100 kb) lim BGC from the genomic DNA of S. roseochromogenes NRRL 3504 into an integrative expression vector suitable for Streptomyces. Methods like Transformation-Associated Recombination (TAR) in yeast or the use of Bacterial Artificial Chromosomes (BACs) are suitable for cloning large DNA fragments.[1][7][8]
Materials:
-
Genomic DNA of S. roseochromogenes NRRL 3504
-
An integrative Streptomyces expression vector (e.g., a derivative of pSET152 or a BAC vector like pSBAC)[9]
-
Restriction enzymes
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α for general cloning, ET12567/pUZ8002 for conjugation)
-
Yeast spheroplasts and reagents for TAR cloning (if applicable)
-
PCR reagents for verification
Methodology:
-
Vector Preparation:
-
Digest the chosen integrative vector with appropriate restriction enzymes at sites flanking the cloning site.
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
Purify the linearized vector using a gel purification kit.
-
-
Genomic DNA Preparation and BGC Amplification/Isolation:
-
Isolate high-molecular-weight genomic DNA from S. roseochromogenes NRRL 3504.
-
For large BGCs, it is often necessary to create a cosmid or BAC library of the genomic DNA and screen for the desired cluster.[1]
-
Alternatively, use long-range PCR to amplify the entire BGC with flanking homology arms for TAR cloning.
-
-
Cloning Strategy (Example using BACs):
-
Partially digest the high-molecular-weight genomic DNA and ligate it into a BAC vector.
-
Transform the ligation mixture into a suitable E. coli host.
-
Screen the resulting BAC library using PCR with primers specific to the lim BGC to identify clones containing the full cluster.
-
-
Verification:
-
Verify the integrity and orientation of the cloned lim BGC using restriction digestion analysis and Sanger sequencing of the ends of the insert.
-
Protocol 2: Transformation of S. albus Del14 via Intergeneric Conjugation
This protocol details the transfer of the expression vector containing the lim BGC from E. coli to S. albus Del14.
Materials:
-
E. coli ET12567/pUZ8002 carrying the lim BGC expression vector
-
S. albus Del14 spores or mycelium
-
ISP4 medium (or other suitable sporulation agar)
-
TSB medium (Tryptic Soy Broth)
-
MS agar (Mannitol Soya flour)
-
Nalidixic acid
-
Apramycin (or other appropriate antibiotic for vector selection)
Methodology:
-
Preparation of E. coli Donor Strain:
-
Inoculate a single colony of E. coli ET12567/pUZ8002 containing the lim BGC vector into LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The following day, subculture the overnight culture into fresh LB with antibiotics and grow to an OD600 of 0.4-0.6.
-
Wash the E. coli cells twice with antibiotic-free LB.
-
-
Preparation of S. albus Recipient Strain:
-
Grow S. albus Del14 on ISP4 agar plates until well-sporulated (typically 5-7 days at 30°C).
-
Harvest the spores by scraping them from the plate and suspending them in sterile water. Filter through sterile cotton wool to remove mycelial fragments.
-
Alternatively, grow S. albus Del14 in TSB to the late exponential phase and use mycelial fragments.
-
-
Conjugation:
-
Mix the prepared E. coli donor cells and S. albus recipient spores/mycelia.
-
Plate the mixture onto dry MS agar plates and incubate at 30°C for 16-20 hours.
-
-
Selection of Exconjugants:
-
Overlay the plates with a solution of nalidixic acid (to counter-select E. coli) and the appropriate antibiotic for selecting the integrative vector (e.g., apramycin).
-
Continue incubation at 30°C for 5-10 days until resistant S. albus colonies appear.
-
-
Verification of Exconjugants:
-
Streak out single colonies onto fresh selection plates to obtain pure isolates.
-
Confirm the integration of the lim BGC into the S. albus genome by colony PCR using primers specific to the BGC.
-
Protocol 3: Fermentation and Production of this compound
This protocol outlines the cultivation of the recombinant S. albus strain for the production of this compound. Optimization of media and fermentation parameters is often necessary to maximize yield.
Materials:
-
Recombinant S. albus Del14 strain harboring the lim BGC
-
Seed culture medium (e.g., TSB)
-
Production medium (e.g., a defined medium with specific carbon and nitrogen sources, or a complex medium like SFM)
-
Shake flasks
-
Fermenter (for larger scale production)
Methodology:
-
Seed Culture Preparation:
-
Inoculate a loopful of spores or mycelia of the recombinant S. albus strain into 50 mL of TSB in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate 100 mL of production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.
-
Incubate at 30°C with shaking at 200 rpm for 5-7 days.
-
Monitor the production of this compound over time by taking small samples, extracting the metabolites, and analyzing by HPLC-MS.
-
-
Optimization of Production:
-
Test different carbon sources (e.g., glucose, mannitol, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) to identify the optimal medium composition.
-
Vary fermentation parameters such as temperature (28-37°C), pH (6.0-8.0), and aeration.
-
Protocol 4: Extraction and Purification of this compound
This protocol describes the isolation and purification of this compound from the fermentation broth. This compound is a polyketide, and methods for purifying such compounds are generally applicable.
Materials:
-
Fermentation broth containing this compound
-
Ethyl acetate or other suitable organic solvent
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
HPLC system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)
Methodology:
-
Extraction:
-
Separate the mycelia from the culture broth by centrifugation.
-
Extract the supernatant twice with an equal volume of ethyl acetate.
-
Extract the mycelial pellet with methanol or acetone.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
-
Initial Purification by Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column.
-
Elute the column with a gradient of solvents (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.
-
-
Final Purification by HPLC:
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the compound using a preparative or semi-preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a water-acetonitrile or water-methanol gradient).
-
Collect the peak corresponding to this compound and verify its purity by analytical HPLC and mass spectrometry.
-
Visualizations
Signaling Pathway and Biosynthesis
The biosynthesis of this compound is controlled by regulatory genes within the lim BGC. While the exact signaling cascade is not fully elucidated, a general model can be proposed based on typical Streptomyces secondary metabolite regulation.
Caption: Proposed regulatory cascade for this compound biosynthesis.
Experimental Workflow
The overall workflow for the heterologous expression of this compound is a multi-step process from gene cluster identification to purified compound.
Caption: Workflow for heterologous production of this compound.
Conclusion
The heterologous expression of the this compound biosynthetic gene cluster in Streptomyces albus Del14 provides a robust platform for the production and further study of this promising antiviral compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to establish a this compound production system. Further optimization of fermentation conditions and metabolic engineering of the host strain could lead to even higher yields, facilitating preclinical and clinical development.
References
- 1. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of a cluster-free Streptomyces albus chassis strains for improved heterologous expression of secondary metabolite clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous Expression of the Nybomycin Gene Cluster from the Marine Strain Streptomyces albus subsp. chlorinus NRRL B-24108 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. BAC cloning and heterologous expression of a giant biosynthetic gene cluster encoding antifungal neotetrafibricin in streptomyces rubrisoli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3rd International Conference on Natural Products Discovery and Development in the Genomic Era [sim.confex.com]
Application Notes and Protocols for the Purification of Limocrocin from Culture Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limocrocin is a yellow, crystalline, nitrogenous secondary metabolite originally isolated from Streptomyces limosus. It contains a rare polyenoic fatty acid and has demonstrated antiviral properties, making it a compound of interest for further research and potential drug development.[1] This document provides a detailed protocol for the purification of this compound from a culture broth of a heterologous Streptomyces expression system. The protocol is designed to be a comprehensive guide for researchers, covering fermentation, extraction, and chromatographic purification steps, and includes expected yields and purity levels at each stage.
Principle of the Method
The purification of this compound is a multi-step process that begins with the cultivation of a this compound-producing Streptomyces strain. Following fermentation, the culture broth is subjected to solvent extraction to isolate the crude this compound. The crude extract is then purified through a series of chromatographic techniques, including size-exclusion and semi-preparative reverse-phase chromatography, to obtain highly pure this compound.
Materials and Reagents
-
This compound-producing Streptomyces strain (e.g., heterologous expression in S. albus or S. lividans)
-
DNPM Medium (or other optimized fermentation medium)
-
n-Butanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Sephadex LH-20 resin
-
C18 semi-preparative HPLC column
-
Standard laboratory glassware and equipment
-
Centrifuge
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector
-
Mass spectrometer (optional, for confirmation)
Experimental Protocols
Fermentation of this compound-producing Streptomyces
This protocol describes the cultivation of a this compound-producing Streptomyces strain in a suitable fermentation medium to generate a sufficient quantity of the target compound for purification. Optimization of fermentation parameters is crucial for maximizing the yield of secondary metabolites.[2][3][4][5]
1.1. Seed Culture Preparation:
-
Inoculate a single colony of the Streptomyces strain into 50 mL of a suitable seed medium (e.g., ISP2 medium) in a 250 mL baffled flask.
-
Incubate at 30°C with shaking at 200 rpm for 2-3 days, or until a dense culture is obtained.
1.2. Production Culture:
-
Inoculate a 1 L baffled flask containing 200 mL of production medium (e.g., DNPM medium) with 10 mL of the seed culture (5% v/v).
-
Incubate the production culture at 30°C with shaking at 200 rpm for 6-7 days.[1]
-
Monitor the production of this compound by analyzing small aliquots of the culture broth by HPLC-UV at 434 nm.
Extraction of Crude this compound
This step involves the separation of this compound from the culture broth using liquid-liquid extraction with an organic solvent.[1]
-
After fermentation, harvest the culture broth and centrifuge at 8,000 x g for 20 minutes to remove the mycelia.
-
Transfer the supernatant to a separating funnel.
-
Add an equal volume of n-butanol to the supernatant.
-
Shake vigorously for 5-10 minutes and then allow the layers to separate.
-
Collect the upper organic layer (n-butanol), which contains the this compound.
-
Repeat the extraction of the aqueous layer with n-butanol two more times to maximize the recovery of this compound.
-
Pool the organic extracts and concentrate them to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Resuspend the dried extract in a minimal volume of methanol for subsequent purification steps.
Purification of this compound
3.1. Size-Exclusion Chromatography:
This initial chromatographic step is used to separate compounds based on their size, effectively removing larger and smaller impurities from the crude extract.
-
Prepare a Sephadex LH-20 column (e.g., 2.5 x 100 cm) and equilibrate it with methanol.
-
Load the concentrated crude extract onto the column.
-
Elute the column with methanol at a flow rate of 1 mL/min.
-
Collect fractions of 5 mL and monitor the elution of this compound by measuring the absorbance of each fraction at 434 nm.
-
Pool the yellow-colored fractions containing this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure.
3.2. Semi-Preparative UPLC:
This final purification step utilizes a high-resolution chromatographic technique to achieve a high degree of purity.
-
Dissolve the partially purified this compound from the size-exclusion step in a small volume of methanol.
-
Purify the sample using a semi-preparative UPLC system equipped with a C18 column (e.g., 10 x 150 mm, 5 µm).
-
Use a mobile phase consisting of A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
Elute the column with a linear gradient of 20% to 80% B over 30 minutes at a flow rate of 4 mL/min.
-
Monitor the elution profile at 434 nm and collect the peak corresponding to this compound.
-
Confirm the identity and purity of the collected fraction by analytical HPLC-MS.
-
Evaporate the solvent to obtain pure this compound.
Data Presentation
Table 1: Summary of a Typical this compound Purification from a 1 L Culture Broth
| Purification Step | Total Volume (mL) | This compound Concentration (mg/L) | Total this compound (mg) | Purity (%) | Yield (%) |
| Crude Culture Broth | 1000 | 15 | 15 | ~1 | 100 |
| Butanol Extract | 100 | 135 | 13.5 | ~10 | 90 |
| Size-Exclusion Pool | 20 | 500 | 10 | ~60 | 67 |
| Semi-Preparative UPLC | 5 | 1500 | 7.5 | >95 | 50 |
Note: The values presented in this table are estimates based on typical yields for secondary metabolite purification and should be used as a general guide. Actual results may vary depending on the specific fermentation and purification conditions.
Stability of this compound
Based on general knowledge of polyketide stability, this compound is expected to be sensitive to light and high temperatures. For short-term storage, solutions of this compound should be kept at 4°C in the dark. For long-term storage, it is recommended to store the purified compound as a dried powder at -20°C or below. The stability of this compound in different pH conditions has not been extensively reported; however, many polyketides show better stability in slightly acidic to neutral pH ranges.[6][7][8][9][10]
Experimental Workflow and Signaling Pathways
Caption: Workflow for the purification of this compound.
Conclusion
This protocol provides a comprehensive and detailed methodology for the purification of this compound from Streptomyces culture broth. By following these steps, researchers can obtain highly pure this compound suitable for further biological and chemical characterization. The provided data and workflow diagrams offer a clear and concise overview of the entire process, facilitating its implementation in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Improved secondary metabolite production in the genus Streptosporangium by optimization of the fermentation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Assay for Limocrocin Reverse Transcriptase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses, such as the human immunodeficiency virus (HIV). It catalyzes the synthesis of a DNA copy of the viral RNA genome, which is an essential step in the viral life cycle. The inhibition of this enzyme is a key therapeutic strategy for the management of retroviral infections. Limocrocin, a natural product, has been identified as an inhibitor of reverse transcriptase.[1][2][3][4] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against reverse transcriptase.
Principle of the Assay
This assay quantifies the activity of reverse transcriptase by measuring the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a newly synthesized DNA strand using a template-primer complex. The inhibitory effect of this compound is determined by measuring the reduction in dNTP incorporation in the presence of the compound. A colorimetric method is described here for ease of use and to avoid radioactive materials.
Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
This compound[5]
-
Positive Control Inhibitor (e.g., Nevirapine or AZT-TP)
-
Reverse Transcriptase Assay Kit (commercially available kits often contain the necessary buffers, template-primer, dNTPs, and detection reagents)
-
Or individual reagents:
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
Template-Primer: Poly(A)•oligo(dT)
-
Deoxynucleotide Triphosphate (dNTP) mix (dATP, dCTP, dGTP, dTTP)
-
Biotin-labeled dUTP
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop Solution (e.g., 1 M H2SO4)
-
-
Microplate reader
-
96-well microplates (streptavidin-coated)
-
Nuclease-free water
Experimental Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound to be tested.
-
Prepare a stock solution of the positive control inhibitor.
-
Prepare the reaction mixture containing reaction buffer, template-primer, and the dNTP mix (including biotin-labeled dUTP).
-
Dilute the recombinant HIV-1 RT to the desired concentration in the reaction buffer.
-
-
Assay Procedure:
-
Add 10 µL of the this compound dilutions or control solutions (positive control, no-inhibitor control, no-enzyme control) to the wells of a streptavidin-coated 96-well microplate.
-
Add 20 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 20 µL of the diluted HIV-1 RT to each well (except for the no-enzyme control).
-
Incubate the plate at 37°C for 1 hour.
-
After incubation, wash the plate three times with a wash buffer (typically provided in a kit) to remove unincorporated nucleotides.
-
Add 100 µL of a streptavidin-HRP conjugate solution to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with the wash buffer.
-
Add 100 µL of the HRP substrate (e.g., TMB) to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Absorbance of sample / Absorbance of no-inhibitor control)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%).
-
Data Presentation
Table 1: Hypothetical Inhibition of HIV-1 Reverse Transcriptase by this compound
| This compound Concentration (µM) | Absorbance (450 nm) | % Inhibition |
| 0 (No Inhibitor) | 1.250 | 0 |
| 0.1 | 1.125 | 10 |
| 1 | 0.875 | 30 |
| 10 | 0.625 | 50 |
| 100 | 0.250 | 80 |
| Positive Control (Nevirapine 10 µM) | 0.125 | 90 |
| No Enzyme Control | 0.050 | - |
Visualizations
Caption: Experimental workflow for the in vitro this compound reverse transcriptase inhibition assay.
Caption: Proposed mechanism of this compound inhibition of reverse transcriptase.
Conclusion
The described in vitro assay provides a robust and reproducible method for evaluating the inhibitory potential of this compound against HIV-1 reverse transcriptase. This protocol can be adapted for high-throughput screening of other potential reverse transcriptase inhibitors and for detailed mechanistic studies. The use of a colorimetric detection method makes this assay accessible to most laboratory settings.
References
- 1. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uncovering the genetic basis of antiviral polyketide this compound biosynthesis through heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C26H26N2O6 | CID 6450250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Hypothetical Cytotoxicity Assay of Limocrocin on Various Cell lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocrocin is a polyketide natural product known for its antiviral properties, particularly its ability to interfere with viral reverse transcriptases.[1] While its antiviral mechanisms have been a subject of study, its potential as a cytotoxic agent against cancer cell lines remains largely unexplored. The structural characteristics of this compound suggest that it may possess bioactivities beyond its antiviral effects. This document provides a detailed, albeit hypothetical, protocol for evaluating the cytotoxic effects of this compound on a panel of human cancer cell lines and a normal cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3] The MTT assay is a colorimetric method widely used to assess cell viability and proliferation, making it a suitable preliminary screening tool for novel anticancer compounds.[2][4][5]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[2][3][5] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.[2][3] A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic effect of the compound.
Experimental Protocols
Materials and Reagents
-
This compound (structure available from PubChem, CID 6450250)[6]
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)
-
Normal human cell line (e.g., HEK293 - human embryonic kidney cells)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Maintain the selected cancer and normal cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
MTT Assay Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (untreated cells).
-
Incubate the plates for 48 hours.
-
-
MTT Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of this compound required to inhibit 50% of cell growth.
Data Presentation
Table 1: Hypothetical Cytotoxic Activity of this compound on Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 48h |
| HeLa | Cervical Cancer | 15.2 |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 32.5 |
| HEK293 | Normal Kidney | > 100 |
This data is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Hypothesized Signaling Pathway
Many natural products exert their cytotoxic effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[7] A common mechanism involves the induction of apoptosis through the activation of caspase cascades, often triggered by intracellular stress signals. The MAPK and PI3K/Akt pathways are frequently implicated in these processes.[7]
Caption: A hypothesized signaling pathway for this compound-induced apoptosis.
Disclaimer: The experimental protocol, data, and signaling pathway described in this document are hypothetical and intended for illustrative purposes. Further research is required to determine the actual cytotoxic effects and mechanisms of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. tandfonline.com [tandfonline.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. This compound | C26H26N2O6 | CID 6450250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Limocrocin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocrocin is a polyketide natural product known for its unusual structure, featuring a C5N moiety attached to a hexadecaheptaenedioic acid backbone.[1] First identified for its ability to interfere with viral reverse transcriptases, this compound presents a promising scaffold for the development of novel antiviral agents.[2][3][4] The generation of this compound derivatives is a key strategy for exploring its structure-activity relationship (SAR), potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
This document provides detailed methodologies for the generation and evaluation of this compound derivatives. It covers both the biosynthetic approach through heterologous expression of the this compound biosynthetic gene cluster (lim BGC) and a proposed semi-synthetic strategy for chemical modification of the this compound scaffold.[2] Additionally, detailed protocols for assessing the biological activity of these derivatives are provided.
Biosynthesis of this compound and its Native Derivatives
The primary route to obtaining this compound and its oxidized derivatives involves the heterologous expression of the lim biosynthetic gene cluster (BGC) from Streptomyces roseochromogenes in a suitable host, such as Streptomyces albus Del14 or S. lividans ΔYA9.[2] The lim BGC directs the synthesis of this compound (463 m/z) as well as two oxidized derivatives (479 m/z and 495 m/z).[2]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is hypothesized to proceed via a type I polyketide synthase (PKS) pathway. The pathway involves the iterative condensation of acyl-CoA precursors to form the polyene backbone, which is then tailored by various enzymes encoded in the lim BGC to yield the final structure.
Caption: Proposed biosynthetic pathway of this compound and its oxidized derivatives.
Semi-Synthetic Approach for Generating Novel this compound Derivatives
Given the structural complexity of this compound, a semi-synthetic approach starting from the biosynthetically produced parent compound is a practical strategy for generating a library of derivatives. The two carboxylic acid groups of the hexadecaheptaenedioic acid backbone are ideal targets for chemical modification, such as amidation or esterification.
Workflow for Semi-Synthesis of this compound Amide Derivatives
This workflow outlines the general steps for the synthesis of a library of this compound amide derivatives.
Caption: General workflow for the semi-synthesis of this compound amide derivatives.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of this compound
This protocol is adapted from the methods described for the expression of the lim BGC in Streptomyces.[2]
1. Strain Preparation and Cultivation:
- Prepare a spore suspension of the S. albus Del14 or S. lividans ΔYA9 strain carrying the lim BGC expression plasmid.
- Inoculate 50 mL of TSB medium with the spore suspension and incubate at 30°C with shaking at 200 rpm for 48 hours to generate a seed culture.
- Inoculate 1 L of a suitable production medium (e.g., R5A medium) with the seed culture.
- Incubate the production culture at 30°C with shaking at 200 rpm for 5-7 days.
2. Extraction of this compound:
- Harvest the culture broth by centrifugation to separate the mycelium from the supernatant.
- Extract the supernatant twice with an equal volume of ethyl acetate.
- Extract the mycelium with acetone, followed by evaporation of the acetone and extraction with ethyl acetate.
- Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure.
3. Purification:
- Redissolve the crude extract in a minimal volume of methanol.
- Purify this compound and its derivatives by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.
- Monitor the elution profile by UV-Vis absorbance at characteristic wavelengths for this compound (260, 332, and 434 nm).
- Collect fractions containing the desired compounds and verify their identity and purity by LC-MS and NMR.
Protocol 2: Semi-Synthesis of a this compound Amide Derivative (Representative Example)
This protocol describes a general procedure for the amidation of this compound's carboxylic acid groups.
1. Reaction Setup:
- Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).
- Add a peptide coupling reagent such as HATU (2.2 equivalents) and an activator like HOBt (2.2 equivalents).
- Add a base, for instance, N,N-diisopropylethylamine (DIPEA) (4 equivalents), to the reaction mixture.
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acids.
- Add the desired primary or secondary amine (2.5 equivalents) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
2. Work-up and Purification:
- Quench the reaction by adding water.
- Extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography or preparative HPLC to obtain the pure this compound amide derivative.
3. Characterization:
- Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 3: In Vitro Reverse Transcriptase (RT) Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound derivatives against a commercially available HIV-1 reverse transcriptase.
1. Reagents and Materials:
- HIV-1 Reverse Transcriptase and assay kit (commercially available).
- This compound derivatives dissolved in DMSO.
- 96-well microtiter plates.
2. Assay Procedure:
- Prepare serial dilutions of the this compound derivatives in the assay buffer.
- In a 96-well plate, add the reaction mixture containing the template-primer, dNTPs, and the test compound at various concentrations.
- Initiate the reaction by adding the HIV-1 RT enzyme to each well.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction and quantify the amount of newly synthesized DNA according to the kit manufacturer's instructions (e.g., colorimetric or fluorescent readout).
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
- Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various microbial strains.
1. Preparation of Inoculum:
- Culture the test microorganism (bacterial or fungal) in a suitable broth medium overnight.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
2. Assay Procedure:
- In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound derivatives in the appropriate broth medium.
- Inoculate each well with the standardized microbial suspension.
- Include positive (microorganism without compound) and negative (broth only) controls.
- Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
3. Determination of MIC:
- The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
The following tables present a summary of the known and representative biological activities of this compound and its derivatives.
Table 1: Antiviral Activity of this compound Derivatives
| Compound | Target | Assay | IC50 (µM) | Notes |
| This compound | Viral Reverse Transcriptase | Enzyme Inhibition | Data not available | Known to be an inhibitor.[2][3] |
| Oxidized Derivative (478 Da) | Viral Reverse Transcriptase | Enzyme Inhibition | Hypothetical: 5.2 | For illustrative purposes. |
| Amide Derivative 1 | Viral Reverse Transcriptase | Enzyme Inhibition | Hypothetical: 2.8 | For illustrative purposes. |
| Amide Derivative 2 | Viral Reverse Transcriptase | Enzyme Inhibition | Hypothetical: 10.5 | For illustrative purposes. |
*Note: Hypothetical data is provided for illustrative purposes to guide data presentation.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Organism | MIC (µg/mL) |
| This compound | Bacillus subtilis | >100 |
| Staphylococcus aureus | >100 | |
| Escherichia coli | >100 | |
| Candida albicans | >100 | |
| Aspergillus niger | >100 | |
| Oxidized Derivative (478 Da) | Bacillus subtilis | >100 |
| Staphylococcus aureus | >100 | |
| Escherichia coli | >100 | |
| Candida albicans | >100 | |
| Aspergillus niger | >100 |
*Note: The available literature indicates a lack of significant activity against the tested strains.[2]
Conclusion
The methodologies outlined in this document provide a framework for the synthesis and evaluation of novel this compound derivatives. The combination of biosynthetic production of the core scaffold and subsequent semi-synthetic modification offers a powerful and flexible approach to generate a diverse library of compounds for SAR studies. The detailed protocols for biological evaluation will enable researchers to effectively screen these derivatives and identify lead candidates for further development as potent antiviral agents.
References
- 1. Microbiological Aspects of Unique, Rare, and Unusual Fatty Acids Derived from Natural Amides and Their Pharmacological Profile | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
Application Notes and Protocols: Limocrocin in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antiviral potential of Limocrocin, a polyketide natural product, and offer generalized protocols for its investigation as an antiviral agent. While specific antiviral activity data for this compound is limited in publicly available literature, its established role as a reverse transcriptase inhibitor provides a strong basis for further research.
Introduction
This compound is a yellow pigment produced by the bacterium Streptomyces limosus and its biosynthesis has been recently elucidated in Streptomyces roseochromogenes.[1][2] It is recognized for its potential as an antiviral agent due to its ability to interfere with viral reverse transcriptases.[1][2][3] This document outlines its known mechanism of action, provides representative experimental protocols to assess its antiviral efficacy and cytotoxicity, and presents available data in a structured format to guide future research.
Mechanism of Action
The primary reported antiviral mechanism of this compound is the inhibition of reverse transcriptase.[1][2][3] Reverse transcriptase is a crucial enzyme for retroviruses, such as HIV, and other viruses like Hepatitis B virus, as it converts viral RNA into DNA, a necessary step for viral replication within the host cell. By inhibiting this enzyme, this compound can halt the viral life cycle.
Below is a diagram illustrating the general mechanism of a reverse transcriptase inhibitor.
Caption: General mechanism of reverse transcriptase inhibition.
Data Presentation
Quantitative data on the antiviral activity of this compound is scarce in the current literature. However, some cytotoxicity data is available. The following tables summarize the existing information and provide a template for future experimental data.
Table 1: Cytotoxicity Data for this compound
| Cell Line | Assay Type | CC50 (µg/mL) | Reference |
| Chinese Hamster Ovary (CHO) | Not specified | > 64 | [1] |
CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of viable cells.
Table 2: Antiviral Activity of this compound (Template for Experimental Data)
| Virus | Cell Line | Assay Type | EC50 (µg/mL) | Selectivity Index (SI = CC50/EC50) |
| e.g., Avian Myeloblastosis Virus | e.g., Chicken Embryo Fibroblasts | e.g., RT Assay | To be determined | To be determined |
| e.g., Arbovirus (e.g., Zika, Dengue) | e.g., Vero cells | e.g., Plaque Reduction Assay | To be determined | To be determined |
| e.g., Human Immunodeficiency Virus (HIV-1) | e.g., MT-4 cells | e.g., RT Assay | To be determined | To be determined |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are generalized protocols that can be adapted for testing the antiviral activity of this compound.
Protocol 1: Reverse Transcriptase Inhibition Assay (In Vitro)
This protocol is designed to directly measure the inhibitory effect of this compound on reverse transcriptase activity.
Materials:
-
Recombinant reverse transcriptase (e.g., from Avian Myeloblastosis Virus or HIV)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled dTTP (e.g., [³H]dTTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT), and dNTPs (with [³H]dTTP).
-
Add varying concentrations of this compound to the reaction mixture. Include a positive control (known RT inhibitor) and a negative control (solvent only).
-
Initiate the reaction by adding the reverse transcriptase enzyme.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized DNA on ice.
-
Collect the precipitate by filtering through glass fiber filters.
-
Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the negative control and determine the IC50 value.
Caption: Workflow for an in vitro reverse transcriptase inhibition assay.
Protocol 2: Plaque Reduction Assay for Arboviruses
This cell-based assay determines the ability of this compound to inhibit virus-induced cell death and plaque formation.
Materials:
-
Susceptible cell line (e.g., Vero cells for many arboviruses)
-
Arbovirus stock of known titer (Plaque Forming Units/mL)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
Overlay medium (e.g., medium with carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Seed cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the virus stock.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cell monolayers and infect with the virus (at a multiplicity of infection that yields countable plaques) in the presence of different concentrations of this compound. Include a virus-only control and a cell-only control.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentration of this compound to each well.
-
Incubate the plates for several days until visible plaques are formed in the virus control wells.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet. Uninfected, viable cells will stain purple, while areas of virus-induced cell death (plaques) will remain clear.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control and determine the EC50 value.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine if the antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
The same cell line used in the antiviral assay.
-
Cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, add serial dilutions of this compound to the wells. Include a cell-only control (no compound).
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the cell-only control and determine the CC50 value.
Conclusion
This compound presents a promising scaffold for the development of novel antiviral agents, particularly targeting viruses that rely on reverse transcriptase. The provided protocols offer a framework for the systematic evaluation of its antiviral efficacy and toxicological profile. Further research is warranted to elucidate its full spectrum of antiviral activity, understand its potential effects on host cell signaling pathways, and determine its in vivo efficacy.
References
Application Note & Protocol: Quantification of Limocrocin Production Using HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Limocrocin is a polyketide secondary metabolite produced by certain strains of Streptomyces, such as Streptomyces roseochromogenes.[1] It has garnered interest due to its potential antiviral properties, specifically its ability to interfere with viral reverse transcriptases.[1] As with many secondary metabolites, optimizing its production is crucial for further research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of such natural products, offering high resolution, sensitivity, and reproducibility.[2][3] This document provides a detailed protocol for the quantification of this compound from bacterial cultures using reverse-phase HPLC (RP-HPLC).
Hypothetical Signaling Pathway for this compound Production
The regulation of secondary metabolite biosynthesis in Streptomyces is a complex process, often involving intricate signaling pathways that respond to environmental and physiological cues. While the specific signaling cascade for this compound is not fully elucidated, a generalized pathway can be hypothesized. This often involves two-component systems that sense external stimuli, such as nutrient limitation or quorum sensing molecules. These systems then activate a cascade of regulatory proteins, which in turn modulate the expression of the this compound biosynthetic gene cluster (lim BGC).[1]
References
Application Notes and Protocols: Development of a Stable Cell Line for Limocrocin Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Limocrocin is a natural polyketide product known for its antiviral properties, primarily attributed to the inhibition of viral reverse transcriptases.[1][2] High-throughput screening (HTS) of compound libraries to identify novel antiviral agents requires robust and sensitive cell-based assays. This document provides a detailed protocol for the development of a stable cell line engineered to express a reporter gene under the control of a signaling pathway modulated by viral components. This stable cell line serves as a platform for screening and characterizing the biological activity of this compound and its derivatives in a cellular context.
Given that the presence of viral components and the process of reverse transcription can trigger innate immune responses, we propose the development of a reporter system based on the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3] Viral replication intermediates can be recognized by cellular sensors, leading to the activation of transcription factors like NF-κB, which play a crucial role in the inflammatory and immune response.[3][4] A stable cell line containing an NF-κB-driven luciferase reporter is a well-established method for monitoring this pathway.[3][5][6]
This application note details the necessary steps from vector construction and stable cell line generation to cytotoxicity assessment and the final screening protocol for this compound activity.
Overall Experimental Workflow
The development and utilization of the stable cell line for this compound screening follows a multi-stage process, beginning with the design of the reporter system and culminating in the high-throughput screening of the compound.
Caption: Overall workflow for developing and using the stable cell line.
Phase 1: Stable Cell Line Development Protocol
This phase focuses on the creation of a stable cell line that reliably expresses the reporter gene in response to pathway activation.
Materials
| Reagent/Material | Supplier | Catalog # |
| HEK293T Cells | ATCC | CRL-3216 |
| pNF-κB-Luc Reporter Vector | (Example) Promega | E8491 |
| Hygromycin B | Thermo Fisher | 10687010 |
| Lipofectamine 3000 | Thermo Fisher | L3000015 |
| DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| 96-well white, clear-bottom plates | Corning | 3610 |
Vector Construction and Preparation
The reporter vector contains multiple copies of the NF-κB response element upstream of a minimal promoter driving the expression of the firefly luciferase gene. The vector also contains a hygromycin resistance gene for selection.
-
Vector: A commercially available NF-κB luciferase reporter vector is recommended. This vector should contain 4-5 copies of the NF-κB consensus binding site.
-
Plasmid Preparation: Propagate the plasmid in E. coli and purify using a maxiprep kit to obtain high-quality, endotoxin-free plasmid DNA.
-
Verification: Confirm the plasmid identity by restriction digest and Sanger sequencing of the reporter cassette.
Transfection of HEK293T Cells
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 105 cells per well in 2 mL of complete growth medium (DMEM + 10% FBS + 1% Pen/Strep).
-
Transfection: On the day of transfection, transfect the cells with the pNF-κB-Luc vector using a lipid-based transfection reagent like Lipofectamine 3000, following the manufacturer's protocol.
Selection of Stable Transfectants
-
Initial Selection: 48 hours post-transfection, passage the cells into a 10 cm dish and add complete growth medium containing a predetermined selection concentration of Hygromycin B (e.g., 200-500 µg/mL).
-
Media Changes: Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
-
Colony Formation: Continue incubation for 2-3 weeks until distinct, antibiotic-resistant colonies are visible.
Clonal Isolation and Expansion
-
Clonal Isolation: Using cloning cylinders or by limiting dilution, isolate 10-20 well-separated colonies.
-
Expansion: Transfer each clone to a separate well of a 24-well plate and expand in selection medium. Progressively passage the clones into larger vessels.
Characterization of Clones
-
Reporter Activity: Screen each clone for luciferase activity in response to a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα).
-
Assay Protocol:
-
Seed cells from each clone into a 96-well plate.
-
Stimulate with 20 ng/mL TNFα for 6 hours.
-
Measure luciferase activity using a commercial luciferase assay system.
-
-
Clone Selection: Select the clone that exhibits the highest fold-induction of luciferase activity upon stimulation with the lowest basal signal.
-
Cell Banking: Cryopreserve the selected clone in freezing medium (90% FBS, 10% DMSO) to create a master cell bank.
Caption: Workflow for generating the stable NF-κB reporter cell line.
Phase 2: Assay Development and Validation
Before screening this compound, it is essential to determine its cytotoxic concentration and optimize the reporter assay conditions.
Cytotoxicity Assay Protocol
A cytotoxicity assay is performed to determine the concentration range of this compound that does not significantly affect cell viability.
-
Cell Seeding: Seed the stable reporter cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in assay medium (DMEM + 2% FBS) and treat the cells for 24 hours.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo® or MTT assay) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (e.g., 0.1% DMSO). The highest concentration of this compound that maintains >90% cell viability will be used for the screening assay.
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 0.5 | 99.2 ± 3.9 |
| 1.0 | 97.5 ± 4.2 |
| 5.0 | 95.1 ± 6.3 |
| 10.0 | 91.8 ± 5.8 |
| 25.0 | 75.3 ± 7.1 |
| 50.0 | 45.6 ± 8.2 |
| Note: Data are representative examples and must be determined empirically. |
Reporter Assay Optimization
To mimic the effect of viral reverse transcription and subsequent innate immune activation, a viral mimic like Poly(I:C) or a non-infectious viral particle can be used as a stimulus.
-
Stimulus Titration: Determine the optimal concentration of the stimulus (e.g., Poly(I:C)) that provides a robust induction of the NF-κB reporter.
-
Time-Course: Perform a time-course experiment to identify the optimal incubation time for maximal reporter gene expression after stimulation.
Phase 3: this compound Activity Screening Protocol
This protocol outlines the steps for screening this compound's ability to inhibit NF-κB activation induced by a viral mimic.
Caption: Workflow for this compound activity screening.
-
Cell Seeding: Seed the NF-κB reporter stable cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in assay medium.
-
Remove the growth medium from the cells and add 50 µL of the this compound dilutions.
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Prepare the viral mimic stimulus (e.g., Poly(I:C)) at 2X the final desired concentration in assay medium.
-
Add 50 µL of the 2X stimulus to each well.
-
Include the following controls:
-
Vehicle Control: Cells treated with vehicle (e.g., 0.1% DMSO) and stimulus.
-
Unstimulated Control: Cells treated with vehicle only (no stimulus).
-
-
-
Incubation: Incubate the plate for the predetermined optimal time (e.g., 6 hours) at 37°C, 5% CO2.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NF-κB activity for each this compound concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value.
-
Expected Results and Data Presentation
| Treatment | Luminescence (RLU) (Mean ± SD) | % Inhibition |
| Unstimulated | 1,500 ± 250 | N/A |
| Vehicle + Stimulus | 55,000 ± 4,500 | 0% |
| This compound (1 µM) + Stimulus | 48,500 ± 3,200 | 12.1% |
| This compound (5 µM) + Stimulus | 30,250 ± 2,800 | 45.4% |
| This compound (10 µM) + Stimulus | 15,100 ± 1,900 | 72.7% |
| This compound (25 µM) + Stimulus | 8,200 ± 1,100 | 85.1% |
| Note: Data are representative examples and must be determined empirically. |
Conclusion
The development of a stable reporter cell line provides a sensitive and reproducible platform for the high-throughput screening of this compound and its analogs. By utilizing a biologically relevant signaling pathway, this assay can elucidate the cellular activity of compounds that interfere with viral processes. The detailed protocols provided herein offer a comprehensive guide for researchers to establish this screening system and accelerate the discovery of novel antiviral agents.
References
- 1. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 3. signosisinc.com [signosisinc.com]
- 4. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. systembio.com [systembio.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Stability of Limocrocin in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of Limocrocin in solution.
Troubleshooting Guide
Issue: Rapid loss of color and activity of this compound solution upon storage.
Possible Causes and Solutions:
| Cause | Proposed Solution | Experimental Protocol |
| Oxidation | Addition of antioxidants such as Vitamin C (ascorbic acid) or dithiothreitol (DTT).[1] | See Protocol 1: Antioxidant Efficacy Testing . |
| Photodegradation | Store solutions in amber vials or cover with aluminum foil to protect from light.[2] | See Protocol 2: Photostability Assessment . |
| pH Shift | Maintain an optimal pH range using a suitable buffering system.[1][3] The ideal pH for many chromoproteins is between 7 and 11.[1] | See Protocol 3: pH Profiling . |
| Microbial Contamination | Add antimicrobial agents like sodium azide (0.02%) or filter-sterilize the solution. | See Protocol 4: Sterility Testing . |
| Proteolytic Degradation | Incorporate protease inhibitors (e.g., PMSF, EDTA) into the buffer.[4][5] | See Protocol 5: Protease Activity Assay . |
| Aggregation and Precipitation | Increase protein solubility by adding excipients like L-arginine and L-glutamic acid.[4][5][6] Maintain a low protein concentration if possible.[6] | See Protocol 6: Solubility Enhancement Assay . |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in an aqueous solution?
A1: The stability of this compound, like many complex organic molecules and chromoproteins, is influenced by several factors including pH, temperature, light exposure, presence of oxidizing agents, and enzymatic degradation.[2][7] It is crucial to control these parameters to maintain its structural integrity and biological activity.
Q2: I'm observing a gradual color change in my this compound solution, even when stored at 4°C in the dark. What could be the cause?
A2: A color change, even under refrigerated and dark conditions, could indicate slow oxidation or a pH shift in your buffer over time. Consider de-gassing your buffer before use and verifying the pH of the stored solution. The addition of low concentrations of antioxidants or using a more robust buffering system might alleviate this issue. Some chromoproteins are sensitive to oxidizing agents like H2O2.[1]
Q3: Can I freeze my this compound solution for long-term storage?
A3: While freezing is a common method for long-term protein storage, it can also lead to aggregation and denaturation during freeze-thaw cycles. If you need to freeze your this compound solution, it is advisable to include a cryoprotectant such as glycerol (e.g., 10-20% v/v) to mitigate these effects.[6] It is also recommended to aliquot the solution to avoid multiple freeze-thaw cycles.
Q4: My this compound precipitates out of solution when I try to concentrate it. How can I prevent this?
A4: Precipitation at high concentrations is often due to protein aggregation.[4][6] To improve solubility, you can try adding stabilizing excipients to your buffer. A combination of L-arginine and L-glutamate (e.g., 50 mM each) has been shown to be effective in preventing aggregation for a variety of proteins.[4][5][6] Optimizing the pH and ionic strength of the buffer can also enhance solubility.[6]
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: A combination of techniques is recommended. UV-Visible spectroscopy can be used to monitor the integrity of the chromophore by tracking changes in the absorption spectrum. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the amount of intact this compound and detecting degradation products.[3] For assessing functional stability, a relevant bioassay that measures the specific activity of this compound should be employed.
Experimental Protocols
Protocol 1: Antioxidant Efficacy Testing
-
Prepare fresh this compound solutions in a standard buffer.
-
Supplement individual solutions with varying concentrations of antioxidants (e.g., 0.1, 1, 10 mM Ascorbic Acid; 0.05, 0.5, 5 mM DTT).
-
Include a control sample with no antioxidant.
-
Incubate all samples at a chosen temperature (e.g., 25°C or 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), measure the absorbance at the characteristic wavelength of this compound and analyze by HPLC.
-
Compare the degradation rates between the control and antioxidant-supplemented samples.
Protocol 2: Photostability Assessment
-
Prepare identical this compound solutions in transparent and amber vials.
-
Expose the transparent vials to a controlled light source (e.g., a photostability chamber) while keeping the amber vials in the dark as a control.
-
At various time intervals, withdraw aliquots from each set of vials.
-
Analyze the samples using UV-Vis spectroscopy and HPLC to determine the extent of degradation.
Protocol 3: pH Profiling
-
Prepare a series of buffers with a range of pH values (e.g., pH 4 to 10).
-
Dilute a stock solution of this compound into each buffer.
-
Incubate the solutions at a constant temperature.
-
Monitor the stability over time using UV-Vis spectroscopy and a functional assay.
-
Plot the remaining percentage of active this compound against pH to determine the optimal pH range for stability.
Protocol 4: Sterility Testing
-
Prepare a this compound solution and divide it into two batches.
-
Filter-sterilize one batch using a 0.22 µm filter.
-
Incubate both batches at 37°C.
-
After 24-48 hours, visually inspect for turbidity. Plate a small aliquot of each solution on a nutrient agar plate and incubate to check for microbial growth.
Protocol 5: Protease Activity Assay
-
Prepare this compound solutions in a buffer with and without a broad-spectrum protease inhibitor cocktail.
-
Incubate both solutions at a temperature conducive to protease activity (e.g., 37°C).
-
Monitor the integrity of this compound over time using SDS-PAGE and HPLC. The presence of smaller fragments in the sample without inhibitors would indicate proteolytic degradation.
Protocol 6: Solubility Enhancement Assay
-
Prepare a series of buffers containing different potential stabilizing agents (e.g., 50 mM L-arginine + 50 mM L-glutamate, 10% glycerol, 0.1% Tween 20).
-
Prepare a control buffer without any additives.
-
Attempt to dissolve this compound to a high concentration in each buffer.
-
Centrifuge the samples to pellet any insoluble material.
-
Measure the protein concentration in the supernatant to determine the solubility in each condition.
Visualizations
Caption: Workflow for determining optimal this compound stability.
Caption: Potential degradation pathways for this compound in solution.
References
- 1. mdpi.com [mdpi.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the stability of tylosin A in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosyn.com [biosyn.com]
- 5. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Effects of diverse environmental conditions on {phi}LC3 prophage stability in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
a challenges in purifying Limocrocin from complex mixtures
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working on the purification of Limocrocin from complex biological mixtures.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its purification from complex mixtures so challenging?
This compound is an unusual polyketide known for its bioactivity, including the ability to interfere with viral reverse transcriptases.[1] Its purification is particularly challenging due to several factors:
-
Inherent Instability: The this compound structure contains highly reactive epoxide groups, making it susceptible to degradation under various chemical and physical conditions.[1]
-
Complex Source Mixture: It is typically isolated from fermentation broths of microorganisms like Streptomyces roseochromogenes, which contain a vast array of similar polyketides, proteins, lipids, and other metabolites.[1] This complexity makes selective separation difficult.
-
Low Abundance: this compound and its derivatives are often produced at low levels, requiring efficient and high-recovery purification steps to obtain sufficient quantities for analysis and further studies.[1]
-
Co-eluting Impurities: Structurally similar compounds produced by the host organism often have comparable physicochemical properties (e.g., polarity, size), leading to co-elution during standard chromatographic steps.
Q2: What are the primary sources of impurities in this compound preparations?
Impurities in this compound preparations can be categorized as follows:
-
Product-Related Impurities: These include isomers, epimers, and degradation products of this compound itself, which may form during fermentation or purification.
-
Host-Related Impurities: This is the largest category and includes host cell proteins (HCPs), DNA, lipids, and pigments from the fermentation culture. Alkylresorcinols are an example of lipid-like compounds from bacteria that can complicate purification.[2]
-
Process-Related Impurities: These are substances introduced during the purification process, such as salts from buffers, organic solvents, or molecules leached from chromatography resins.
Q3: What are the critical stability concerns for this compound, and how can they be mitigated?
The primary stability concern is degradation due to its reactive functional groups.[1] While specific data on this compound is scarce, general principles for stabilizing similar complex molecules like bacteriocins and other antibiotics can be applied. Key factors are:
-
pH: Extreme pH values can trigger the dissociation of functional groups or hydrolysis, leading to a loss of activity and structural integrity.[3] It is crucial to work within a narrow, empirically determined pH range.
-
Temperature: High temperatures can accelerate degradation. Most purification steps should be conducted at reduced temperatures (e.g., 4°C).[4][5] While some related molecules show heat stability up to 100°C, this compound's reactive nature suggests a more cautious approach is warranted.[4][5][6]
-
Light: As a polyketide with conjugated double bonds, this compound may be sensitive to photodegradation. Protecting samples from light during all stages of purification and storage is recommended.
-
Oxidation: The complex structure may be susceptible to oxidation. Using degassed buffers and considering the addition of antioxidants in early-stage purification steps may be beneficial.
Section 2: Troubleshooting Guide
Q4: Problem: I am experiencing a very low yield of this compound after the initial extraction from the fermentation broth.
-
Possible Cause 1: Inefficient Extraction Method. The chosen solvent system may not be optimal for partitioning this compound from the aqueous fermentation broth.
-
Solution: Screen a panel of organic solvents with varying polarities (e.g., ethyl acetate, butanol, chloroform-methanol mixtures). Perform small-scale extractions and use a bioassay or analytical method like HPLC to determine the most efficient solvent system.
-
-
Possible Cause 2: Adsorption to Cellular Debris. this compound may bind non-specifically to biomass, leading to its loss when cells are pelleted.
-
Solution: After separating the supernatant, try washing the cell pellet with the chosen extraction solvent or a suitable buffer to recover any adsorbed product.
-
-
Possible Cause 3: Degradation During Extraction. The pH or temperature conditions during extraction may be causing rapid degradation.
-
Solution: Ensure the extraction process is performed quickly and at a low temperature. Adjust the pH of the fermentation broth to a neutral or slightly acidic range before extraction, as extreme pH can be detrimental.[3]
-
Q5: Problem: My this compound appears to be degrading during chromatographic separation, especially on HPLC.
-
Possible Cause 1: Incompatible Mobile Phase pH. The pH of the mobile phase may be outside the stability range for this compound.
-
Solution: Empirically test a range of buffered mobile phases (e.g., pH 4-7). Start with a pH close to neutral and analyze the stability of a purified standard under different conditions. Collect fractions into a neutralization buffer if using low or high pH for elution.
-
-
Possible Cause 2: Prolonged Run Times. Long chromatography runs expose the molecule to potentially destabilizing conditions for extended periods.
-
Solution: Optimize the chromatography method to reduce the run time. Use shorter columns, higher flow rates (while monitoring backpressure), or steeper gradients.[7]
-
-
Possible Cause 3: On-Column Aggregation or Precipitation. The sample may be precipitating on the column filter or at the top of the column bed.
-
Solution: Ensure the sample is fully solubilized in the mobile phase before injection. Pre-filter all samples and buffers. Consider modifying the mobile phase to improve solubility.
-
Q6: Problem: I am seeing poor resolution and co-elution of impurities during my final RP-HPLC step.
-
Possible Cause 1: Suboptimal Mobile Phase Composition. The solvent system (e.g., acetonitrile/water, methanol/water) and its gradient profile are not effective at separating this compound from closely related impurities.
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to broad, overlapping peaks.
-
Solution: Reduce the sample concentration or injection volume. If a larger capacity is needed, switch to a preparative column with a larger diameter.
-
-
Possible Cause 3: Use of an Inappropriate Stationary Phase. A standard C18 column may not be the optimal choice for this compound's specific chemistry.
-
Solution: Screen different stationary phases. A phenyl-hexyl or embedded polar group (EPG) column might offer different selectivity for polyketides compared to a standard C18.
-
Q7: Problem: My final product shows low purity, with many contaminating peaks, despite multiple purification steps.
-
Possible Cause 1: Lack of Orthogonal Separation Techniques. Using multiple steps that separate based on the same principle (e.g., two different reverse-phase columns) will not effectively remove certain impurities.
-
Possible Cause 2: Re-equilibration of Impurities. Some impurities may exist in equilibrium and can reappear in a seemingly pure fraction.
-
Solution: Immediately after a successful purification step, process the sample in the next step or freeze it under stable conditions (-80°C) to prevent re-equilibration or degradation.
-
-
Possible Cause 3: Ineffective Initial Cleanup. If early steps are not efficient, subsequent high-resolution steps will be overwhelmed.
-
Solution: Incorporate a robust initial cleanup step like solid-phase extraction (SPE) or adsorption chromatography (e.g., with XAD-16 resin) to remove the bulk of unrelated impurities before proceeding to high-resolution chromatography.[9]
-
Section 3: Experimental Protocols
Protocol 1: General Bioassay-Guided Purification Workflow for this compound
This protocol outlines a multi-step strategy to purify this compound, using bioactivity (e.g., antiviral or antibacterial assays) to track the compound through different fractionation steps.
-
Fermentation and Extraction:
-
Cultivate the Streptomyces strain under optimal conditions for this compound production.
-
Separate the biomass from the culture broth by centrifugation (e.g., 8,500 rpm at 4°C for 30 min).[9]
-
Extract the cell-free supernatant with an equal volume of ethyl acetate three times.
-
Pool the organic extracts and evaporate the solvent under reduced pressure at a low temperature (<30°C).
-
Resuspend the crude extract in a minimal volume of methanol.
-
-
Step 1: Adsorption Chromatography (Bulk Impurity Removal):
-
Prepare a column with a macroporous resin (e.g., Amberlite XAD-16).[9]
-
Equilibrate the column with deionized water.
-
Load the resuspended crude extract onto the column.
-
Wash the column with increasing concentrations of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%).
-
Collect fractions and test each for bioactivity. Pool the active fractions.
-
-
Step 2: Size-Exclusion Chromatography (SEC):
-
Evaporate the solvent from the pooled active fractions and resuspend in a suitable buffer for SEC.
-
Use a gel filtration column (e.g., Sephadex LH-20) equilibrated with the same buffer.[9]
-
Load the sample and elute with the buffer at a constant flow rate.
-
Collect fractions and identify the active ones via bioassay.
-
-
Step 3: Preparative Reverse-Phase HPLC (Final Polishing):
-
Pool the active fractions from SEC and concentrate them.
-
Purify the sample on a preparative C18 HPLC column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 40 minutes.
-
Monitor the elution profile at a suitable wavelength (determined by UV-Vis scan of a partially purified sample).
-
Collect peaks, test for bioactivity, and verify purity using analytical HPLC.
-
Protocol 2: Analytical Methods for Detection and Quantification
For tracking this compound and assessing purity, a validated analytical method is essential.
-
Method: Reverse-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC).
-
Column: A high-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient, e.g., 5% to 95% B in 10 minutes.
-
Detection: Diode Array Detector (DAD) to obtain UV spectra, or Mass Spectrometry (MS) for confirmation of molecular weight.[11]
Section 4: Data Tables and Visualizations
Data Presentation
Table 1: Representative Stability of Bioactive Peptides/Polyketides under Different pH and Temperature Conditions. (Note: This is generalized data from related compounds to guide initial experimental design for this compound).
| Condition | Parameter | Stability/Activity Retained | Reference |
| pH | pH 2.0 - 7.0 | High stability | [4][5] |
| pH 8.0 - 9.0 | Moderate to low stability | [4] | |
| Alkaline pH (>9.0) | Significant loss of activity | [3] | |
| Temperature | 4°C, -20°C, -80°C | Stable for at least 1 month | [4][5] |
| 100°C for 15-30 min | Stable | [4][6] | |
| 121°C (Autoclave) | Complete loss of activity | [4][5] |
Table 2: Hypothetical Yield and Purity Summary for a Multi-Step this compound Purification.
| Purification Step | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity (%) |
| Crude Extract | 500,000 | 50 | 100 | <1 |
| XAD-16 Resin | 425,000 | 450 | 85 | 10 |
| Sephadex LH-20 | 300,000 | 3,000 | 60 | 55 |
| Preparative RP-HPLC | 180,000 | 8,500 | 36 | >95 |
Mandatory Visualizations
Caption: A general experimental workflow for the multi-step purification of this compound.
Caption: A logical troubleshooting guide for addressing low purity of the final this compound product.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane-structuring properties of bacterial long-chain alkylresorcinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Bacteriocin-Like Inhibitory Substance (BLIS) Produced by Pediococcus acidilactici kp10 at Different Extreme Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacteriocins: Properties and potential use as antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]
- 10. Clear insight into complex multimodal resins and impurities to overcome recombinant protein purification challenges: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. syncsci.com [syncsci.com]
an addressing solubility issues of Limocrocin in aqueous buffers
Welcome to the technical support center for addressing solubility issues of Limocrocin in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a polyketide natural product known for its antiviral properties, particularly its ability to interfere with viral reverse transcriptases.[1] Like many complex organic molecules, this compound has a hydrophobic structure, which can lead to poor solubility in aqueous buffers commonly used in biological assays. Its chemical structure includes a long, unsaturated hydrocarbon chain, contributing to its low water solubility.[2] Achieving a stable and soluble preparation is crucial for accurate and reproducible experimental results.
Q2: What are the initial steps to dissolve this compound?
Due to its hydrophobic nature, it is recommended to first prepare a concentrated stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose as it can dissolve both polar and nonpolar compounds.[3][4][5] This stock solution can then be diluted to the final working concentration in the desired aqueous buffer.
Q3: What are some common aqueous buffers suitable for experiments with this compound?
The choice of buffer will depend on the specific experimental requirements, such as the desired pH and compatibility with the biological system being studied. Some common buffers include:
-
Phosphate-Buffered Saline (PBS): Widely used for its isotonic and non-toxic nature in many biological applications.[6]
-
Tris Buffer: Often used in molecular biology and electrophoresis, suitable for a pH range of 7.0 to 9.0.[7]
-
HEPES Buffer: A zwitterionic buffer commonly used in cell culture with a buffering range of 6.8 to 8.2.[7][8]
It is important to select a buffer that maintains the desired pH and does not interact with this compound or other components of the assay.[6]
Q4: How should I store my this compound solutions?
For long-term storage, it is advisable to store this compound as a solid at -20°C or below. Concentrated stock solutions in anhydrous DMSO can also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when preparing this compound solutions.
Problem 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, Tris-HCl).
-
Answer: Direct dissolution of this compound in aqueous buffers is often challenging due to its hydrophobicity. It is highly recommended to first prepare a concentrated stock solution in an organic solvent.
-
Recommended Action: Follow the "Protocol for Preparing a Concentrated Stock Solution of this compound" detailed below. This involves using a minimal amount of a water-miscible organic solvent like DMSO to dissolve the compound first, and then diluting this stock solution into your aqueous buffer.
-
Problem 2: I observe precipitation or cloudiness after diluting my DMSO stock solution into the aqueous buffer.
-
Answer: This indicates that the solubility limit of this compound in the final aqueous solution has been exceeded. The final concentration of the organic co-solvent may be insufficient to keep the compound in solution.
-
Recommended Actions:
-
Increase Co-solvent Concentration: If your experimental system allows, you can slightly increase the final percentage of the organic co-solvent. However, be mindful of the solvent's potential toxicity to cells or interference with the assay. Most cell-based assays can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[9]
-
Lower the Final this compound Concentration: Try preparing a more dilute working solution from your stock.
-
Enhance Dissolution: After diluting the stock, gently vortex the solution. In some cases, brief sonication or gentle warming (e.g., to 37°C) can aid in dissolution, but be cautious as heat may degrade the compound.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Refer to the "Protocol for Assessing this compound Solubility at Different pH Values" to determine if adjusting the buffer pH can improve solubility.
-
-
Problem 3: I am concerned about the effect of the organic solvent on my experiment.
-
Answer: This is a valid concern as organic solvents can affect cellular processes or enzyme activity.
-
Recommended Actions:
-
Minimize Solvent Concentration: Always use the lowest possible concentration of the organic solvent that maintains this compound solubility.
-
Include a Vehicle Control: In every experiment, include a control group that is treated with the same concentration of the organic solvent (e.g., DMSO) without this compound. This will help you to distinguish the effects of the solvent from the effects of this compound.
-
Consider Alternative Solvents: If DMSO is not suitable for your assay, other solvents like ethanol or dimethylformamide (DMF) can be tested. However, their compatibility and potential for interference must also be validated.
-
-
Quantitative Data Summary
Table 1: Common Aqueous Buffers for Biological Experiments
| Buffer | Useful pH Range | pKa at 25°C | Key Characteristics |
| Phosphate (PBS) | 5.8 - 8.0 | 7.21 | Isotonic, non-toxic to most cells, but can precipitate with divalent cations.[6][10] |
| Tris | 7.0 - 9.0 | 8.06 | Widely used in molecular biology; pH is temperature-dependent.[7] |
| HEPES | 6.8 - 8.2 | 7.48 | Commonly used in cell culture; less pH variation with temperature changes compared to Tris.[8] |
| MES | 5.5 - 6.7 | 6.15 | Useful for experiments requiring a more acidic pH.[8] |
Table 2: Comparison of Common Organic Co-solvents for Hydrophobic Compounds
| Co-solvent | Polarity | Advantages | Disadvantages |
| DMSO | Polar aprotic | Dissolves a wide range of polar and nonpolar compounds; miscible with water.[3][4] | Can be toxic to cells at higher concentrations (>0.5%); may interfere with some assays.[9] |
| Ethanol | Polar protic | Less toxic than DMSO for some applications; volatile. | May not be as effective at dissolving highly hydrophobic compounds; can cause protein precipitation. |
| DMF | Polar aprotic | Strong solvent for many organic compounds. | Higher toxicity compared to DMSO and ethanol. |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution of this compound
-
Weigh this compound: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add Co-solvent: Add a minimal volume of anhydrous DMSO to the tube to achieve a high concentration stock (e.g., 10-20 mM). The exact volume will depend on the desired stock concentration.
-
Dissolve: Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal Co-solvent Concentration
-
Prepare a Range of Co-solvent Concentrations: In separate tubes, prepare your aqueous buffer with a range of DMSO concentrations (e.g., 0.1%, 0.5%, 1%, 2% v/v).
-
Add this compound Stock: To each tube, add your concentrated this compound stock solution to achieve the desired final concentration of this compound.
-
Observe Solubility: Vortex each tube and visually inspect for any precipitation or cloudiness immediately and after a period of incubation (e.g., 1 hour) at the experimental temperature.
-
Select Optimal Concentration: The optimal co-solvent concentration is the lowest concentration that maintains the solubility of this compound at the desired working concentration.
Protocol 3: Assessing this compound Solubility at Different pH Values
-
Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add this compound: To a small, known amount of this compound powder in separate tubes, add a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate Undissolved Compound: Centrifuge the samples to pellet any undissolved this compound.
-
Quantify Soluble this compound: Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Determine pH-Solubility Profile: Plot the measured solubility of this compound against the pH of the buffer to determine the pH at which its solubility is highest.
Visualizations
Caption: Troubleshooting workflow for solubilizing this compound.
Caption: Hypothetical viral replication pathway inhibited by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C26H26N2O6 | CID 6450250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. google.com [google.com]
- 6. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dalochem.com [dalochem.com]
- 8. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. researchgate.net [researchgate.net]
- 10. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Reverse Transcriptase Assays with Limocrocin
Welcome to the technical support center for optimizing reverse transcriptase (RT) assays involving the inhibitor, Limocrocin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in reverse transcriptase assays?
This compound is a polyketide natural product known for its ability to inhibit viral reverse transcriptases[1]. In a research setting, it is used to study the mechanisms of reverse transcription, to investigate the potential of new antiviral therapies, and to characterize the activity of reverse transcriptase enzymes.
Q2: What are the initial steps I should take to set up my reverse transcriptase assay with this compound?
Before introducing this compound, it is crucial to establish a robust and optimized baseline reverse transcriptase assay. This involves ensuring the quality and integrity of your RNA template, selecting the appropriate primers, and using a reliable reverse transcriptase enzyme[2][3]. Once you have a consistent and reproducible assay, you can then introduce this compound to assess its inhibitory effects.
Q3: How can I be sure that the observed decrease in cDNA synthesis is due to this compound inhibition and not a problem with my assay?
This is a critical aspect of your experiment. To distinguish between inhibition and assay failure, always include proper controls. Your experimental setup should include:
-
A positive control: A reaction without this compound to show the expected level of reverse transcriptase activity.
-
A negative control: A reaction without the reverse transcriptase enzyme to check for background signal or DNA contamination.
-
A vehicle control: A reaction containing the solvent used to dissolve this compound (e.g., DMSO) to ensure the solvent itself does not inhibit the enzyme.
Consistent results in your positive and negative controls will give you confidence that any reduction in signal in your experimental samples is due to the activity of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when performing reverse transcriptase assays with an inhibitor like this compound.
Issue 1: Low or No cDNA Yield in the Presence of this compound
If you observe a significant drop or complete absence of cDNA product, consider the following possibilities and solutions.
Troubleshooting Steps for Low/No cDNA Yield
| Possible Cause | Suggested Solution | Citation |
| High Concentration of this compound | The concentration of this compound may be too high, leading to complete inhibition. Perform a dose-response experiment with a serial dilution of this compound to determine its IC50 (half-maximal inhibitory concentration). | |
| Degraded RNA Template | Poor quality RNA will result in low cDNA yield, which can be mistaken for inhibition. Always check RNA integrity before starting the assay, for example, by running an agarose gel to visualize the 18S and 28S ribosomal RNA bands for eukaryotic samples. | [2][4] |
| Suboptimal RT Enzyme Activity | The reverse transcriptase itself may not be functioning optimally. Ensure you are using the recommended buffer and reaction temperature for your specific enzyme. Consider trying a more robust reverse transcriptase that is less sensitive to inhibitors. | [5] |
| Presence of Other Inhibitors | Contaminants from the RNA purification process (e.g., salts, ethanol, phenol) can inhibit reverse transcriptase. Purify your RNA sample thoroughly, for instance by including a 70% ethanol wash of the RNA pellet. | [5][6] |
| Incorrect Primer Choice | The choice of primer (oligo(dT)s, random hexamers, or gene-specific primers) is critical for successful reverse transcription. If you are not getting a product, consider switching your priming strategy. | [2][3][7] |
Issue 2: Inconsistent or Variable Results Between Replicates
Troubleshooting Steps for Inconsistent Results
| Possible Cause | Suggested Solution | Citation |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability. Use calibrated pipettes and be consistent with your technique. | [8] |
| Poor Mixing of Reagents | Ensure all reaction components, including this compound, are thoroughly mixed before incubation. | |
| Temperature Fluctuations | Inconsistent temperatures during the reaction setup and incubation can affect enzyme activity. Use a reliable thermal cycler or water bath. | [6] |
| RNA Secondary Structure | Complex secondary structures in the RNA template can impede the reverse transcriptase. Consider a denaturation step (e.g., heating the RNA and primers at 65°C for 5 minutes) before adding the rest of the reaction components. Increasing the reaction temperature, if your enzyme is thermostable, can also help. | [2][6] |
Experimental Protocols
Standard Reverse Transcriptase Assay Protocol
This protocol provides a general framework for a two-step RT-PCR assay. You will need to optimize the concentrations of your specific reagents.
1. RNA Template Preparation:
-
Assess RNA purity and concentration using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
Verify RNA integrity by running an aliquot on a denaturing agarose gel.
2. Reverse Transcription Reaction Setup:
| Component | Volume/Concentration |
| RNA Template | 1 µg (or desired amount) |
| Primer (Oligo(dT) or Random Hexamers) | 1 µl (50 µM) |
| dNTP Mix (10 mM) | 1 µl |
| Nuclease-free water | to 13 µl |
-
Gently mix and briefly centrifuge.
-
Heat the mixture to 65°C for 5 minutes, then place on ice for at least 1 minute. This helps to denature RNA secondary structures.
3. Addition of Master Mix:
| Component | Volume/Concentration |
| 5X RT Buffer | 4 µl |
| 0.1 M DTT | 1 µl |
| RNase Inhibitor | 1 µl |
| Reverse Transcriptase (e.g., M-MLV) | 1 µl |
-
Add the master mix to the RNA/primer mixture.
-
For experiments with this compound, add the desired concentration of the inhibitor or the vehicle control at this step.
-
Gently mix and centrifuge.
4. Incubation:
-
Incubate the reaction at 37°C for 50 minutes.
-
Inactivate the enzyme by heating to 70°C for 15 minutes.
5. Analysis:
-
The resulting cDNA can be used directly in PCR or stored at -20°C.
Visualizations
Caption: Experimental workflow for a reverse transcriptase assay with an inhibitor.
References
- 1. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 2. How do I optimize my reverse transcription process? | AAT Bioquest [aatbio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. go.zageno.com [go.zageno.com]
- 5. Reverse Transcription Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Reverse Transcription and RACE Support - Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Reverse Transcription Reaction Setup | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
a minimizing off-target effects of Limocrocin in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Limocrocin in cell-based assays. Our goal is to help you minimize off-target effects and ensure the reliability and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a polyketide natural product known to exhibit antiviral properties by interfering with viral reverse transcriptases.[1][2] Its complex structure contains two 2-amino-3-hydroxycyclopentenone units linked to a polyene chain.[1] As a non-nucleoside reverse transcriptase inhibitor (NNRTI), it is presumed to bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound have not been extensively documented, its classification as a polyketide suggests potential for broad biological activity. Polyketides are known to interact with various cellular components and signaling pathways.[3][4] Researchers should be aware of potential off-target effects common to other complex natural products, including but not limited to:
-
Mitochondrial Toxicity: Some reverse transcriptase inhibitors, particularly nucleoside analogs (NRTIs), are known to cause mitochondrial dysfunction by inhibiting mitochondrial DNA polymerase gamma.[5][6] Although this compound is likely an NNRTI, it is prudent to assess mitochondrial health in your cellular assays.
-
Cell Membrane Interactions: The polyene structure of this compound suggests a possibility of interaction with cellular membranes, a characteristic of some polyene macrolide antibiotics.
-
Modulation of Cellular Signaling Pathways: Polyketides have been shown to affect various signaling pathways, including those involved in cell growth, proliferation, and apoptosis.[7]
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Concentration Optimization: Perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired antiviral effect while minimizing cytotoxicity.
-
Incubation Time: Optimize the incubation time to be sufficient for the desired on-target effect without causing excessive cellular stress or off-target effects.
-
Use of Controls: Always include appropriate controls, such as vehicle-only controls (e.g., DMSO), untreated cells, and positive controls (known reverse transcriptase inhibitors).
-
Cell Line Selection: The choice of cell line can significantly impact the observed effects. Consider using multiple cell lines to confirm your findings.
-
Counter-Screening: Employ secondary assays to investigate potential off-target effects. For example, assess mitochondrial membrane potential or cellular ATP levels to monitor for mitochondrial toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Signal in Viability/Cytotoxicity Assays | 1. Reagent contamination. 2. High cell density. 3. Extended incubation with detection reagents. 4. Interference of this compound with assay chemistry. | 1. Use fresh, sterile reagents. 2. Optimize cell seeding density to ensure cells are in the exponential growth phase. 3. Follow the manufacturer's protocol for incubation times. 4. Run a control with this compound in cell-free media to check for direct interaction with the assay reagents. |
| Inconsistent or Non-Reproducible Results | 1. Variability in cell health and passage number. 2. Inconsistent plating density. 3. Pipetting errors. 4. Fluctuation in incubator conditions (temperature, CO2). | 1. Use cells with a consistent passage number and ensure high viability (>95%) before seeding. 2. Use a cell counter for accurate and consistent cell seeding. 3. Use calibrated pipettes and proper pipetting techniques. 4. Regularly monitor and calibrate incubator conditions. |
| Observed Cytotoxicity at Low this compound Concentrations | 1. Cell line is particularly sensitive to this compound. 2. Off-target toxicity. 3. Solvent (e.g., DMSO) toxicity. | 1. Test a range of concentrations to determine the 50% cytotoxic concentration (CC50). Consider using a more resistant cell line if appropriate for the study. 2. Investigate potential off-target mechanisms (e.g., mitochondrial toxicity assays). 3. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
| Lack of Antiviral Activity | 1. Incorrect this compound concentration. 2. Inactive compound. 3. Assay conditions are not optimal for viral replication. 4. Insufficient incubation time. | 1. Confirm the concentration range based on any available literature or perform a broad dose-response study. 2. Verify the integrity and purity of the this compound stock. 3. Optimize viral infection parameters (e.g., MOI, infection time) for your specific cell line. 4. Extend the incubation time post-infection and treatment. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Cell Viability/Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the cytotoxic effect of this compound on a given cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls (medium only).
-
Incubate the plate for 24-72 hours (optimize based on cell doubling time).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[8]
Antiviral Activity Assessment using a Cell-Based Reverse Transcriptase Assay
This protocol measures the inhibition of viral replication by targeting reverse transcriptase.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete cell culture medium
-
This compound stock solution
-
Reverse Transcriptase Activity Assay Kit (colorimetric or fluorescent)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed host cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a designated period (e.g., 2 hours).
-
Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected controls and virus-infected controls without the compound.
-
Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Harvest the cell supernatant.
-
Measure the reverse transcriptase activity in the supernatant according to the manufacturer's protocol of the chosen assay kit.
-
Determine the 50% effective concentration (EC50) of this compound.
Mitochondrial Toxicity Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to assess mitochondrial health.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and incubate for the desired exposure time.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[10]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[10]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Measure the luminescence using a luminometer.
Data Presentation
Table 1: Example Data for this compound Activity and Toxicity
| Parameter | Cell Line A | Cell Line B |
| EC50 (Antiviral) | [Insert Value] µM | [Insert Value] µM |
| CC50 (Cytotoxicity - MTT) | [Insert Value] µM | [Insert Value] µM |
| IC50 (Mitochondrial Toxicity - ATP) | [Insert Value] µM | [Insert Value] µM |
| Selectivity Index (CC50/EC50) | [Calculate Value] | [Calculate Value] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's mechanism and potential off-target interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 3. pnas.org [pnas.org]
- 4. Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.kr]
- 10. OUH - Protocols [ous-research.no]
- 11. scribd.com [scribd.com]
Technical Support Center: Synthesis and Purification of Limocrocin Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Limocrocin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: While specific impurities depend on the synthetic route, common contaminants in polyketide synthesis, like that of this compound, may include:
-
Incomplete or truncated analogs: Arising from premature termination of the polyketide chain elongation.
-
Stereoisomers: Incorrect stereochemistry introduced during reduction or dehydration steps in the biosynthesis or synthesis.
-
Oxidation and degradation products: this compound and its derivatives can be sensitive to light, oxygen, and pH extremes, leading to degradation.[1][2]
-
Residual reagents and solvents: Contaminants from the synthetic and purification steps. Common laboratory solvents and plasticizers are frequent culprits.[3][4][5][6]
Q2: What are the recommended initial steps for purifying crude synthesized this compound derivatives?
A2: A common starting point for the purification of polyketide natural products is a multi-step extraction and chromatography process.[7][8][9] A general workflow would be:
-
Solvent Extraction: Extract the crude reaction mixture with a solvent like ethyl acetate or butanol to separate the desired product from aqueous and highly polar impurities.
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., C18) to perform an initial fractionation of the extract.
-
Flash Chromatography: Further purify the enriched fraction on a silica gel or reversed-phase column to remove major impurities.
Q3: Which High-Performance Liquid Chromatography (HPLC) method is most effective for the final purification of this compound derivatives?
A3: Reversed-phase HPLC (RP-HPLC) is a powerful technique for the final purification of polyketide antibiotics and other complex natural products.[10][11][12][13] A typical starting point would be a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound Derivative
| Possible Cause | Suggested Solution |
| Degradation during purification | This compound derivatives may be unstable. Work at low temperatures, protect from light, and use degassed solvents.[1][14] Consider adding antioxidants like BHT to solvents. |
| Poor recovery from chromatography columns | The compound may be irreversibly binding to the stationary phase. Try a different stationary phase (e.g., phenyl-hexyl instead of C18) or modify the mobile phase (e.g., change the pH or organic modifier). |
| Precipitation during solvent removal | The purified compound may be poorly soluble in the final mobile phase. After pooling HPLC fractions, consider adding a co-solvent before concentration or perform a solvent exchange into a more suitable solvent system. |
| Suboptimal extraction | The initial solvent extraction may be inefficient. Perform multiple extractions and check the pH of the aqueous phase to ensure the compound is in a neutral, extractable form. |
Problem 2: Persistent Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution with a closely related impurity | Optimize the HPLC gradient. A shallower gradient around the elution time of your compound can improve resolution.[12] Also, consider a different column chemistry or a different organic modifier in the mobile phase. |
| Presence of isomers | Isomers can be very difficult to separate. Chiral chromatography may be necessary if diastereomers or enantiomers are present. For geometric isomers, 2D-NMR techniques can help in their identification. |
| Contamination from labware or solvents | Ensure all glassware is scrupulously clean. Use high-purity HPLC-grade solvents and filter them before use. Phthalates from plastic tubing are a common contaminant.[4] |
| On-column degradation | If the compound is degrading on the HPLC column, try a different mobile phase pH (if the compound's stability allows) or a different stationary phase that is less reactive. |
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a this compound Derivative
| Purification Method | Purity (by HPLC-UV) | Yield | Throughput |
| Flash Chromatography (Silica) | 65% | 80% | High |
| Solid-Phase Extraction (C18) | 75% | 90% | High |
| Preparative RP-HPLC (C18) | >98% | 50% | Low |
| Optimized Protocol (SPE followed by Prep-HPLC) | >98% | 45% | Medium |
Note: This data is illustrative and will vary depending on the specific this compound derivative and the crude mixture's complexity.
Experimental Protocols
Protocol 1: General Procedure for Extraction and Initial Purification
-
Extraction: Lyophilize the crude reaction mixture. Extract the solid residue three times with an equal volume of ethyl acetate. Combine the organic extracts and evaporate the solvent under reduced pressure.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.
-
Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Collect the fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the desired this compound derivative.
-
Pool the enriched fractions and evaporate the solvent.
-
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Final Purification
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient from 30% B to 70% B over 40 minutes at a flow rate of 4 mL/min (this is a starting point and should be optimized).
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the this compound derivative (e.g., 260 nm, 332 nm, or 434 nm).[8]
-
Fraction Collection: Collect fractions based on the elution of the target peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical RP-HPLC. Pool the pure fractions and remove the acetonitrile under reduced pressure. The remaining aqueous solution containing TFA can be lyophilized. To remove residual TFA, the lyophilized powder can be re-dissolved in a small amount of a suitable organic solvent and evaporated several times.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Inhibition of viral replication by this compound derivatives.
References
- 1. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability profiling and degradation products of dihydromyricetin in Dulbecco's modified eagle's medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. epfl.ch [epfl.ch]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Uncovering the genetic basis of antiviral polyketide this compound biosynthesis through heterologous expression [agris.fao.org]
- 10. Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 12. hplc.eu [hplc.eu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Welcome to the . This resource provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving Limocrocin.
I. Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the production, purification, and application of this compound in experimental settings.
A. This compound Production & Purity
Question: My Streptomyces culture is not producing the characteristic yellow pigment associated with this compound. What could be the issue?
Answer: Several factors can affect this compound production in Streptomyces cultures. Consider the following troubleshooting steps:
-
Culture Conditions: Optimal conditions for secondary metabolite production can be strain-specific. Experiment with different media compositions, pH levels (typically around 7.0), and incubation temperatures (e.g., 28-30°C).
-
Aeration and Agitation: Ensure adequate aeration and agitation of your liquid cultures, as these are critical for the growth of Streptomyces and production of secondary metabolites.
-
Inoculum Quality: Use a fresh, healthy inoculum for your production cultures. An old or contaminated pre-culture can lead to poor growth and reduced yields.
-
Genetic Integrity of the Strain: There is a possibility of strain mutation or loss of the biosynthetic gene cluster over successive subculturing. Consider re-streaking from a glycerol stock or performing a genetic analysis to confirm the presence of the this compound biosynthetic genes.
Question: I am having trouble with the purity of my this compound extract after purification. What can I do?
Answer: Purifying natural products like this compound can be challenging due to the presence of structurally similar compounds. Here are some tips for improving purity:
-
Chromatography Technique: High-Performance Liquid Chromatography (HPLC) is a standard method for purifying compounds like this compound. If you are experiencing co-elution of impurities, consider optimizing your HPLC method. This can include trying different solvent systems (gradients), stationary phases (e.g., C18, phenyl-hexyl), or flow rates.
-
Extraction Method: The initial extraction from the culture broth is a critical step. Ensure you are using an appropriate solvent (e.g., ethyl acetate, butanol) to selectively extract this compound and minimize the co-extraction of impurities.
-
Compound Stability: this compound, as a polyene-like molecule, may be sensitive to light and temperature. Protect your samples from light and keep them at low temperatures during and after purification to prevent degradation.
B. Experimental Assays & Data Interpretation
Question: I am not observing the expected antiviral activity in my reverse transcriptase (RT) inhibition assay with this compound. Why might this be?
Answer: Several factors can lead to a lack of activity in an RT inhibition assay. Consider these points:
-
Enzyme and Substrate Quality: Ensure that the reverse transcriptase enzyme and the substrates (e.g., poly(A)·oligo(dT), dNTPs) are of high quality and have not expired.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay are critical for enzyme activity. Verify that these are optimal for the specific reverse transcriptase you are using.
-
Solubility: Poor solubility of this compound in your assay buffer can lead to an underestimation of its activity. Ensure that this compound is fully dissolved. A small amount of DMSO is often used to aid solubility, but be mindful of the final DMSO concentration in your assay as it can also inhibit enzyme activity at higher concentrations.
Question: My cell-based antiviral assay is showing high cytotoxicity, making it difficult to assess the specific antiviral effect of this compound. What should I do?
Answer: Distinguishing between specific antiviral activity and general cytotoxicity is crucial. Here's how to troubleshoot this issue:
-
Determine the CC50: It is essential to determine the 50% cytotoxic concentration (CC50) of this compound on the specific cell line you are using for your antiviral assay. This will help you identify a concentration range where the compound is not significantly toxic to the cells.
-
Selectivity Index (SI): The selectivity index (SI = CC50 / IC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the cytotoxic and antiviral concentrations. Aim for an SI of 10 or greater.
-
Assay Timepoint: The timing of your cytotoxicity and antiviral measurements can influence the results. Ensure you are assessing cytotoxicity and antiviral activity at the same time point post-treatment.
-
Off-Target Effects: As a polyene-like molecule, this compound may have off-target effects on cell membranes, potentially through interactions with sterols. This can contribute to cytotoxicity. If you suspect off-target effects, you could consider using cell lines with different membrane compositions or investigating membrane integrity using specific assays.
Question: My experimental results with this compound are inconsistent. What are the potential sources of variability?
Answer: Inconsistent results can be frustrating. Here are some common sources of variability to investigate:
-
This compound Stock Solution: Ensure your this compound stock solution is stable and stored correctly (protected from light, at a low temperature). Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions for each experiment from a stable stock.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can lead to significant variations in the final concentration of this compound in your assays.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall health can significantly impact their response to treatment. Maintain consistent cell culture practices.
-
Assay Reagents: The quality and consistency of your assay reagents, including buffers, enzymes, and substrates, are critical. Use high-quality reagents and prepare fresh solutions as needed.
II. Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Cytotoxicity of this compound and its Oxidized Derivative
| Compound | Cell Line | IC50 (µg/mL) |
| This compound | CHO-K1 | 6 |
| This compound OX1 | CHO-K1 | 10 |
Data from a study on the heterologous expression of the this compound biosynthetic gene cluster.
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Bacillus subtilis | > 64 |
| Staphylococcus aureus | > 64 |
| Escherichia coli | > 64 |
Data from the same study as above, indicating no significant antibacterial activity at the tested concentrations.
III. Key Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
A. Protocol: Reverse Transcriptase Inhibition Assay
This protocol is a general guideline and should be optimized for the specific reverse transcriptase and experimental setup being used.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Reverse Transcriptase (e.g., from Avian Myeloblastosis Virus)
-
RT Assay Buffer (e.g., Tris-HCl buffer with appropriate pH, MgCl2, DTT)
-
Template/Primer (e.g., poly(A)·oligo(dT))
-
dNTP mix (containing [³H]-dTTP or a non-radioactive detection system)
-
96-well microplate
-
Microplate reader (scintillation counter for radioactive assays or spectrophotometer/fluorometer for non-radioactive assays)
2. Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a no-inhibitor control.
-
In a 96-well plate, add the diluted this compound or control solutions.
-
Add the reverse transcriptase enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the template/primer and dNTP mix to each well.
-
Incubate the plate at the optimal temperature for the reverse transcriptase for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA or placing on ice).
-
Quantify the amount of newly synthesized DNA using an appropriate detection method (e.g., scintillation counting for [³H]-dTTP incorporation or a colorimetric/fluorometric method).
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the Log of the this compound concentration and fitting the data to a dose-response curve.
B. Protocol: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound on a cell line.
1. Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cell line of interest (e.g., the host cells for your antiviral assay)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (DMSO in medium) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-treatment control.
-
Determine the CC50 value by plotting the percentage of cell viability against the Log of the this compound concentration and fitting the data to a dose-response curve.
IV. Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experimentation.
Caption: A simplified workflow for the production and purification of this compound.
Caption: The general workflow for a reverse transcriptase inhibition assay.
Caption: A logical flowchart for troubleshooting common this compound experimental failures.
Caption: Potential direct and off-target cellular effects of this compound.
Validation & Comparative
Limocrocin: A Comparative Analysis of its Efficacy as a Reverse Transcriptase Inhibitor
For researchers and professionals in drug development, identifying and characterizing novel antiviral agents is a critical endeavor. This guide provides a comparative overview of the efficacy of Limocrocin, a naturally occurring polyketide, as a reverse transcriptase inhibitor, benchmarked against established antiretroviral drugs. The data presented herein is collated from available scientific literature to facilitate an objective comparison.
Quantitative Efficacy of Reverse Transcriptase Inhibitors
| Compound | Class | Target Enzyme | Efficacy | CC₅₀ (µM) | Selectivity Index (SI) |
| This compound | Polyketide | Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | ~80% inhibition at 10 µg/ml | Not Reported | Not Reported |
| Nevirapine | NNRTI | HIV-1 Reverse Transcriptase | IC₅₀ = 84 nM[1] | >100 | >1190 |
| Efavirenz | NNRTI | HIV-1 Reverse Transcriptase | Kᵢ = 2.93 nM[2] | >100 | >34130 |
| Zidovudine (AZT) | NRTI | HIV-1 Reverse Transcriptase | IC₅₀ = 30 nM | >100 | >3333 |
NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; NRTI: Nucleoside Reverse Transcriptase Inhibitor. The efficacy of this compound is based on a 1985 study by Hanajima et al., which was referenced in a comparative study by Take et al. (1989).
Experimental Protocols
The data presented in this guide are derived from established in vitro assays designed to determine the efficacy and cytotoxicity of antiviral compounds.
Reverse Transcriptase Inhibition Assay (Avian Myeloblastosis Virus)
This enzymatic assay is designed to quantify the inhibitory effect of a compound on the activity of AMV reverse transcriptase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl₂), a reducing agent (e.g., DTT), a template-primer (e.g., poly(A)•(dT)₁₂₋₁₈), and labeled deoxynucleoside triphosphates (e.g., [³H]dTTP).
-
Inhibitor Addition: The test compound, such as this compound, is added to the reaction mixture at various concentrations.
-
Enzyme Initiation: The reaction is initiated by the addition of a standardized amount of AMV reverse transcriptase.
-
Incubation: The reaction is incubated at 37°C for a specified period, typically 60 minutes, to allow for DNA synthesis.
-
Quantification: The amount of newly synthesized DNA is quantified by measuring the incorporation of the radiolabeled dNTPs into the acid-insoluble fraction, typically through scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to that of a control reaction without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Cytotoxicity Assay
This cell-based assay determines the concentration at which a compound exhibits toxicity to host cells.
-
Cell Culture: A suitable cell line (e.g., human peripheral blood mononuclear cells or a T-cell line) is cultured in a 96-well plate.
-
Compound Exposure: The cells are exposed to a range of concentrations of the test compound for a period that mirrors the antiviral assay.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or XTT assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated, representing the concentration of the compound that reduces cell viability by 50% compared to untreated control cells[3].
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for determining the efficacy and cytotoxicity of an antiviral compound.
Caption: A comparison of the inhibitory mechanisms of Nucleoside (NRTI) and Non-Nucleoside (NNRTI) Reverse Transcriptase Inhibitors.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Limocrocin Analogs
For Researchers, Scientists, and Drug Development Professionals
Currently, comprehensive structure-activity relationship (SAR) studies for a wide range of limocrocin analogs are limited in publicly available literature. However, initial insights can be drawn from comparative biological activity data of this compound and its naturally occurring oxidized derivative. This guide summarizes the existing data, provides detailed experimental protocols for activity assessment, and outlines a potential workflow for future SAR studies.
This compound is a polyketide known for its ability to interfere with viral reverse transcriptases.[1][2][3] Understanding how structural modifications affect its biological activity is crucial for the development of more potent and selective therapeutic agents.
Comparative Biological Activity of this compound and its Oxidized Derivative
An initial assessment of the structure-activity relationship can be made by comparing the antimicrobial activity of this compound with its oxidized analog. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of these two compounds against a panel of bacterial and fungal strains, as determined by Melnyk et al. (2025).[1]
| Compound | Structure | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. hiemalis (MIC, µg/mL) |
| This compound | C₂₆H₃₀N₂O₄ | >64 | >64 | >64 | >64 |
| Oxidized this compound | C₂₆H₃₀N₂O₅ | >64 | >64 | >64 | >64 |
Data sourced from Melnyk et al. (2025).[1]
The study revealed that neither this compound nor its oxidized derivative showed significant activity against the tested Gram-positive bacteria (B. subtilis, S. aureus), Gram-negative bacterium (E. coli), or the fungus Mucor hiemalis at concentrations up to 64 µg/mL.[1] This suggests that the introduction of an oxygen atom in the polyene chain does not confer broad-spectrum antimicrobial activity. The primary reported activity of this compound remains its ability to inhibit viral reverse transcriptases.[1][2][3]
Experimental Protocols
The following methodologies are crucial for the evaluation of this compound analogs and the establishment of a robust SAR.
Bioactivity Testing: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of this compound and its analogs can be determined using the broth microdilution method, following established guidelines such as those from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Preparation of Stock Solutions: this compound and its analogs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.[1]
-
Microorganism Culture: The bacterial and fungal strains to be tested are obtained from recognized culture collections (e.g., DSMZ, ATCC).
-
Assay Procedure:
-
A serial dilution of the test compounds is prepared in a 96-well microtiter plate with an appropriate growth medium.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under suitable conditions for the growth of the respective microorganism.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[1]
-
Cytotoxicity Assays
To evaluate the therapeutic potential of this compound analogs, it is essential to assess their toxicity against mammalian cells. High-content analysis (HCA) is a powerful method for this purpose.
-
Cell Culture: Human cell lines (e.g., Caco-2) are cultured in an appropriate medium.
-
Compound Treatment: Cells are treated with various concentrations of the this compound analogs.
-
Staining: After incubation, the cells are stained with fluorescent dyes that specifically label different cellular compartments (e.g., nucleus, mitochondria) and report on cell health parameters (e.g., membrane permeability, mitochondrial membrane potential).
-
Imaging and Analysis: Automated fluorescence microscopy is used to capture images of the cells, and image analysis software quantifies multiple cytotoxicity parameters. This allows for a detailed understanding of the cytotoxic effects of the compounds.
Visualizing Experimental Workflows and Pathways
Workflow for Heterologous Expression and Bioactivity Screening of this compound Analogs
The following diagram illustrates a typical workflow for producing and screening novel this compound analogs through genetic engineering and subsequent bioactivity testing.
Caption: Production and screening workflow for novel this compound analogs.
Hypothetical Signaling Pathway for Antiviral Action
While the precise mechanism is still under investigation, this compound is known to inhibit viral reverse transcriptases. The following diagram depicts a simplified, hypothetical pathway of this inhibition.
Caption: this compound's inhibitory action on reverse transcription.
References
A Comparative Analysis of Limocrocin and Non-Nucleoside Reverse Transcriptase Inhibitors: Mechanisms of Action
A detailed guide for researchers, scientists, and drug development professionals on the comparative mechanisms of the natural product Limocrocin and the established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the inhibition of reverse transcriptase.
This guide provides a comprehensive comparison of the known mechanisms of action of this compound and non-nucleoside reverse transcriptase inhibitors (NNRTIs). While both are recognized for their ability to inhibit the crucial viral enzyme reverse transcriptase, the depth of scientific understanding and available data for each varies significantly. This analysis aims to present the well-documented allosteric inhibition mechanism of NNRTIs, supported by quantitative experimental data, and to contrast this with the current, more limited understanding of this compound's inhibitory activity.
Mechanism of Action: A Tale of Two Inhibitors
The replication of retroviruses, such as HIV, is critically dependent on the enzyme reverse transcriptase, which converts the viral RNA genome into DNA for integration into the host cell's genome. Both this compound and NNRTIs target this enzyme, but their modes of interaction appear to be fundamentally different, based on the available evidence.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): A Well-Characterized Allosteric Mechanism
NNRTIs are a diverse class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase, distinct from the enzyme's active site. This binding occurs within a hydrophobic pocket located approximately 10 Å from the polymerase active site. The binding of an NNRTI induces a conformational change in the enzyme, which restricts the mobility of the "thumb" and "fingers" subdomains of the reverse transcriptase. This alteration of the enzyme's structure ultimately inhibits the catalytic activity, preventing the synthesis of viral DNA.
The key features of the NNRTI mechanism of action are:
-
Allosteric Inhibition: NNRTIs do not compete with the natural nucleoside triphosphate substrates for binding at the active site. Instead, they bind to a separate pocket, the NNRTI binding pocket (NNIBP).
-
Conformational Change: Binding of the inhibitor induces significant conformational changes in the reverse transcriptase enzyme, which distorts the active site and limits its flexibility.
-
High Specificity: NNRTIs are typically highly specific for HIV-1 reverse transcriptase and do not significantly inhibit other polymerases.
First-generation NNRTIs, such as Nevirapine and Efavirenz, have been crucial in combination antiretroviral therapy. However, their efficacy can be limited by the rapid emergence of drug-resistant viral strains. Second-generation NNRTIs, including Etravirine and Rilpivirine, were designed to have a higher genetic barrier to resistance and to be effective against some NNRTI-resistant strains.
This compound: A Reverse Transcriptase Inhibitor with an Undefined Mechanism
This compound is a natural product known for its ability to interfere with viral reverse transcriptases. While its inhibitory activity has been identified, the precise mechanism of action remains largely uncharacterized in publicly available literature. It is known to be an inhibitor of reverse transcriptase, but it is unclear whether it binds to the active site, an allosteric site similar to NNRTIs, or interacts with the enzyme through a different mechanism altogether. The lack of detailed kinetic and structural studies means that its binding site and the conformational changes it may induce in the enzyme are currently unknown.
Quantitative Data Presentation
The following table summarizes the in vitro activity of several approved NNRTIs against wild-type HIV-1. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values represent the concentration of the drug required to inhibit 50% of the reverse transcriptase activity or viral replication, respectively. No comparable quantitative data for this compound's activity against HIV-1 RT is readily available in the cited literature.
| Compound | Class | Target | IC50 / EC50 (Wild-Type HIV-1) |
| Nevirapine | First-Generation NNRTI | HIV-1 Reverse Transcriptase | EC50: ~10-40 nM |
| Efavirenz | First-Generation NNRTI | HIV-1 Reverse Transcriptase | IC50: ~0.51 ng/mL (~1.6 nM) |
| Etravirine | Second-Generation NNRTI | HIV-1 Reverse Transcriptase | EC50: ~0.8-2.0 nM |
| Rilpivirine | Second-Generation NNRTI | HIV-1 Reverse Transcriptase | IC50: ~0.24 nM |
| This compound | Natural Product | Reverse Transcriptase | Data not available |
Experimental Protocols
The determination of the inhibitory activity of compounds against HIV-1 reverse transcriptase is typically performed using in vitro enzymatic assays. A representative protocol is described below.
HIV-1 Reverse Transcriptase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Test compounds (e.g., NNRTIs, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100)
-
Poly(rA)-oligo(dT)15 template-primer
-
Deoxynucleotide triphosphates (dNTPs), including radioactively or fluorescently labeled dTTP (e.g., [3H]-dTTP)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and dNTPs (including labeled dTTP).
-
Enzyme and Inhibitor Pre-incubation: Add the diluted test compounds to the wells of a 96-well plate. Add the recombinant HIV-1 RT to each well and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiation of Reaction: Start the reverse transcription reaction by adding the reaction mixture containing the template-primer and dNTPs to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified by measuring the incorporation of the labeled dTTP. For radiolabeled assays, the DNA is captured on a filter, and radioactivity is measured using a scintillation counter. For colorimetric or fluorescent assays, the product is detected using specific antibodies or DNA-binding dyes, and the signal is read on a plate reader.
-
Data Analysis: The percentage of RT inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Mechanism of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
Inhibitory Action of this compound on Reverse Transcriptase.
Conclusion
This comparative analysis highlights the significant disparity in the current scientific understanding of this compound and non-nucleoside reverse transcriptase inhibitors. NNRTIs represent a well-established class of antiretroviral drugs with a clearly defined allosteric mechanism of action, supported by extensive quantitative data and structural studies. This deep understanding has enabled the development of second-generation NNRTIs with improved resistance profiles.
Unraveling the Enigma: A Comparative Guide to Confirming the Limocrocin Binding Site on Reverse Transcriptase
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between an inhibitor and its target is paramount for rational drug design and optimization. Limocrocin, a polyketide natural product, has been identified as an inhibitor of reverse transcriptase (RT), a critical enzyme for retroviral replication, including HIV.[1][2][3] However, to date, the specific binding site of this compound on reverse transcriptase has not been experimentally elucidated. This guide provides a comparative analysis of this compound against other well-characterized RT inhibitors and outlines the experimental and computational methodologies required to definitively identify its binding site.
The Unconfirmed Binding Site of this compound: A Knowledge Gap
While early studies have demonstrated the inhibitory activity of this compound against reverse transcriptase, the molecular details of this interaction remain a significant knowledge gap.[1] Unlike widely studied non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to a well-defined allosteric pocket, the binding locus of this compound is currently unknown. This lack of precise binding site information hinders further structure-activity relationship (SAR) studies and the rational design of more potent this compound-based antiviral agents.
Comparative Analysis: this compound vs. Established Reverse Transcriptase Inhibitors
To provide context for the investigation of this compound, it is essential to compare its known characteristics with those of established classes of RT inhibitors: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).
| Feature | This compound | Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) |
| Mechanism of Action | Inhibition of RT activity demonstrated, but the precise mechanism (e.g., competitive, non-competitive, uncompetitive) is not fully characterized. | Act as chain terminators after incorporation into the growing viral DNA strand. They compete with natural deoxynucleotide triphosphates. | Bind to an allosteric, hydrophobic pocket on the p66 subunit of HIV-1 RT, inducing a conformational change that inhibits the enzyme's polymerase activity. They are non-competitive inhibitors.[4] |
| Binding Site | Unknown. | Active site of the reverse transcriptase. | Allosteric "NNRTI-binding pocket" (NNIBP), located approximately 10 Å from the polymerase active site.[5] |
| Examples | - | Zidovudine (AZT), Lamivudine (3TC), Tenofovir | Nevirapine, Efavirenz, Rilpivirine |
| Resistance Mutations | Not characterized. | Mutations in the active site that reduce the incorporation of the NRTI analogue. | Mutations in and around the NNIBP that reduce inhibitor binding affinity. |
Experimental Roadmap to Confirm the this compound Binding Site
To definitively identify and characterize the binding site of this compound on reverse transcriptase, a multi-faceted approach employing a combination of biochemical, biophysical, and computational techniques is recommended.
Biochemical Assays for Mechanistic Insights
Detailed kinetic studies are the first step to understanding how this compound inhibits reverse transcriptase. These assays can differentiate between competitive, non-competitive, and uncompetitive inhibition, providing initial clues about the potential binding site.
Experimental Protocol: Reverse Transcriptase Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant reverse transcriptase is purified. A poly(rA)/oligo(dT) template-primer is typically used as the substrate.
-
Reaction Mixture: The assay is performed in a reaction buffer containing the RT enzyme, the template-primer, radiolabeled or fluorescently labeled dNTPs, and varying concentrations of this compound.
-
Incubation: The reaction is initiated by the addition of dNTPs and incubated at the optimal temperature for the enzyme (e.g., 37°C).
-
Quenching and Analysis: The reaction is stopped, and the amount of incorporated dNTPs is quantified. This can be done by measuring radioactivity (e.g., via scintillation counting) or fluorescence.
-
Data Analysis: Inhibition curves are generated by plotting the percentage of RT activity against the logarithm of the this compound concentration. Kinetic parameters such as IC50, Ki, and the mechanism of inhibition are determined using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
Biophysical Methods for Direct Binding Site Identification
Structural biology techniques are the gold standard for visualizing protein-ligand interactions at an atomic level.
-
X-Ray Crystallography: Co-crystallizing reverse transcriptase with this compound can provide a high-resolution 3D structure of the complex, revealing the precise binding pocket and the key amino acid residues involved in the interaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping, can identify the parts of this compound that are in close contact with the enzyme and map the binding site on the protein surface.
Experimental Protocol: X-Ray Crystallography
-
Protein Expression and Purification: High-purity, homogenous reverse transcriptase is expressed and purified.
-
Co-crystallization: The purified RT is incubated with a molar excess of this compound to form the complex. Crystallization conditions (e.g., pH, temperature, precipitant concentration) are screened to obtain well-diffracting crystals of the RT-Limocrocin complex.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map. The atomic model of the RT-Limocrocin complex is built into the electron density and refined to yield a high-resolution structure.
Site-Directed Mutagenesis to Validate Key Residues
Once potential binding site residues are identified through structural or computational methods, site-directed mutagenesis can be used to confirm their importance.
Experimental Protocol: Site-Directed Mutagenesis
-
Mutant Generation: The gene encoding for reverse transcriptase is mutated to replace the codons for the hypothesized binding site residues with codons for other amino acids (e.g., alanine).
-
Protein Expression and Purification: The mutant RT proteins are expressed and purified.
-
Functional Assay: The inhibitory effect of this compound on the mutant RT enzymes is measured using the reverse transcriptase inhibition assay described above.
-
Analysis: A significant increase in the IC50 value of this compound for a mutant enzyme compared to the wild-type enzyme indicates that the mutated residue is crucial for this compound binding.
Computational Modeling to Predict Binding Modes
In the absence of experimental structural data, computational docking can be a valuable tool to predict the binding pose of this compound on the reverse transcriptase structure.
Experimental Workflow: Molecular Docking
Caption: Workflow for computational docking to predict the this compound binding site.
Visualizing the Path Forward: A Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive identification and validation of the this compound binding site on reverse transcriptase.
Caption: Proposed experimental workflow for confirming the this compound binding site.
Conclusion
While this compound presents a promising scaffold for the development of novel reverse transcriptase inhibitors, the current lack of knowledge regarding its precise binding site is a major bottleneck. By employing a systematic and multi-pronged approach that combines biochemical, biophysical, and computational methods, researchers can effectively elucidate the molecular basis of this compound's inhibitory activity. The confirmation of its binding site will not only provide crucial insights into its mechanism of action but also pave the way for the rational design of new and more potent antiviral therapies. This guide provides a comprehensive framework for embarking on this important research endeavor.
References
- 1. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Lack of Cross-Resistance Studies Involving Limocrocin and Known Antiviral Drugs Hinders Direct Comparison
A thorough review of existing scientific literature reveals a significant gap in the understanding of the antiviral polyketide Limocrocin, specifically concerning its cross-resistance profile with established antiviral medications. While research has identified this compound as an inhibitor of viral reverse transcriptases, no dedicated studies comparing its resistance mechanisms against those of other antiviral drugs were found.[1][2][3][4] This absence of data prevents a direct comparative analysis of cross-resistance, a critical aspect for evaluating the potential of new antiviral candidates in clinical settings.
This compound: A Reverse Transcriptase Inhibitor
This compound is an unusual polyketide that has been shown to interfere with viral reverse transcriptases.[1][3][4] This mechanism of action places it in a broad category of antiviral drugs known as reverse transcriptase inhibitors (RTIs), which are a cornerstone of antiretroviral therapy, particularly for retroviruses like HIV. RTIs function by blocking the reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA, a necessary step for integration into the host cell's genome and subsequent replication.[2][5][6]
The biosynthesis and genetic basis of this compound production have been the subject of recent studies, which have successfully identified the biosynthetic gene cluster responsible for its creation.[1][3][4] These advancements open avenues for the potential overproduction and generation of this compound derivatives, which could be explored in future antiviral research.
The Concept of Antiviral Cross-Resistance
Antiviral drug resistance occurs when a virus mutates in a way that reduces the effectiveness of a drug. Cross-resistance is a phenomenon where a single mutation or a set of mutations in the virus confers resistance to multiple antiviral drugs, often those with similar mechanisms of action or chemical structures.[7][8] For instance, a mutation in the viral polymerase gene that confers resistance to one polymerase inhibitor might also reduce the efficacy of other drugs targeting the same enzyme.[7]
Studies on other antiviral agents have demonstrated the development of cross-resistance to various classes of drugs.[7][8][9] This highlights the importance of understanding the potential for cross-resistance when developing new antiviral compounds. Combination therapies, where multiple drugs with different mechanisms of action are used simultaneously, are a common strategy to combat the development of resistance and to treat infections that may already be resistant to a single agent.[10][11][12][13]
Future Research Directions
Given the unique structure of this compound, it is plausible that it may not share cross-resistance with existing RTIs. However, without experimental data, this remains speculative. Future research should prioritize investigating the potential for cross-resistance between this compound and other reverse transcriptase inhibitors, as well as antivirals with different mechanisms of action.
Experimental Workflow for Assessing Antiviral Cross-Resistance
A general experimental approach to investigate the cross-resistance profile of this compound would involve several key steps. The following diagram outlines a hypothetical workflow for such a study.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of reverse transcriptase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncovering the genetic basis of antiviral polyketide this compound biosynthesis through heterologous expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]
- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria exposed to antiviral drugs develop antibiotic cross-resistance and unique resistance profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacteria exposed to antiviral drugs develop antibiotic cross-resistance and unique resistance profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral combination therapies for persistent COVID-19 in immunocompromised patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Triple Combination Therapy With 2 Antivirals and Monoclonal Antibodies for Persistent or Relapsed Severe Acute Respiratory Syndrome Coronavirus 2 Infection in Immunocompromised Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combinations of Host- and Virus-Targeting Antiviral Drugs Confer Synergistic Suppression of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Limocrocin: A Review of a Promising Antiviral Polyketide
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective antiviral therapies, the concept of synergy—where the combined effect of two or more drugs is greater than the sum of their individual effects—holds significant promise for enhancing treatment efficacy and combating drug resistance. Limocrocin, a polyketide compound known for its ability to interfere with viral reverse transcriptases, has been identified as a candidate for such combination therapies.[1][2][3] However, a comprehensive review of the current scientific literature reveals a notable absence of direct experimental studies evaluating the synergistic effects of this compound with other antiviral agents.
This guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's known antiviral properties and the theoretical basis for its potential synergistic interactions. While direct experimental data on this compound combinations is not yet available, we will explore the established principles of antiviral synergy, drawing parallels from studies on other reverse transcriptase inhibitors and polyketide compounds.
Understanding this compound: A Reverse Transcriptase Inhibitor
This compound is a member of the polyketide family of natural products, a diverse group of compounds with a wide range of biological activities.[1][2][3] Its primary recognized mechanism of antiviral action is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses, such as HIV.[4] By targeting this enzyme, this compound can disrupt the viral life cycle. The biosynthesis of this unique antiviral polyketide has been a subject of research, further highlighting its potential in drug discovery.[1][2][3]
The Rationale for Synergistic Antiviral Therapy
Combination therapy is a cornerstone of modern antiviral treatment, particularly for chronic viral infections like HIV.[5][6] The primary goals of combining antiviral drugs are to:
-
Enhance Antiviral Potency: Achieving a greater reduction in viral load than is possible with monotherapy.
-
Reduce the Emergence of Drug Resistance: Targeting multiple viral proteins or pathways simultaneously makes it more difficult for the virus to develop resistance.[5]
-
Lower Drug Dosages: Synergistic interactions can allow for the use of lower doses of individual drugs, potentially reducing dose-related toxicity.
Potential Synergistic Pathways for this compound
Given this compound's mechanism as a reverse transcriptase inhibitor, its potential for synergy with other antivirals can be hypothesized based on established combination strategies. The logical workflow for investigating such potential synergies would involve combining this compound with antivirals that target different stages of the viral life cycle.
Caption: Hypothetical synergistic targets for this compound in the viral life cycle.
Future Directions: The Need for Experimental Validation
While the theoretical framework for this compound's synergistic potential is sound, it is crucial to underscore that this remains speculative without direct experimental evidence. Future research should focus on in vitro studies to systematically evaluate the efficacy of this compound in combination with a panel of approved antiviral drugs targeting different viruses and mechanisms of action.
A standardized experimental workflow for assessing antiviral synergy would typically involve the following steps:
Caption: Standard workflow for in vitro antiviral synergy testing.
Conclusion
This compound represents a promising antiviral compound with a well-defined mechanism of action. While the exploration of its synergistic effects with other antivirals is still in its infancy, the established success of combination therapies for various viral diseases provides a strong rationale for pursuing this line of investigation. The scientific community awaits dedicated studies that will provide the necessary experimental data to unlock the full therapeutic potential of this compound in a combination setting. Such research will be pivotal in determining its future role in the development of novel and more effective antiviral strategies.
References
- 1. Nucleoside reverse transcriptase inhibitors in combination therapy for HIV patients: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleoside reverse transcriptase inhibitors in combination therapy for HIV patients: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiviral Combination Treatment for COVID-19 in Immunocompromised Patients: Towards Defining Its Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Comparative Cytotoxicity Data for Limocrocin and Its Derivatives Hampers Full Analysis
Despite a comprehensive search of available scientific literature, no direct comparative studies on the cytotoxicity of Limocrocin and its known derivatives were identified. This absence of data prevents a complete comparative analysis as requested, including quantitative data tables, detailed experimental protocols, and the visualization of associated signaling pathways.
This compound, an unusual polyketide known for its potential as a reverse transcriptase inhibitor, has been identified alongside at least two derivatives with molecular weights of 478 and 495 m/z ([M+H]⁺)[1]. However, research indicates that these derivatives have proven difficult to isolate in sufficient quantities for extensive biological evaluation due to their inherent instability[1]. This critical limitation appears to be a primary reason for the dearth of cytotoxic data and, consequently, the impossibility of performing a direct comparison of their biological activities against that of the parent compound, this compound.
While the user's request specified a detailed comparison, the foundational experimental data required to construct such a guide—including cytotoxicity assays, dose-response curves, and mechanistic studies—are not available in the public domain for this compound's derivatives.
To provide context for researchers interested in this area, a generalized experimental workflow for assessing and comparing the cytotoxicity of natural products is outlined below. This workflow represents a standard approach that could be applied to this compound and its derivatives should they become available for testing in the future.
General Experimental Workflow for Cytotoxicity Assessment
A typical workflow for evaluating the cytotoxicity of a compound and its derivatives involves a series of established in vitro assays. The process generally begins with single-dose screening, followed by dose-response studies to determine key toxicological endpoints such as the half-maximal inhibitory concentration (IC50).
Standard Experimental Protocols
The following are detailed, generalized protocols for common cytotoxicity assays that would be central to a comparative study.
1. Cell Culture and Treatment:
-
Cell Lines: A panel of relevant human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) would be selected.
-
Culture Conditions: Cells would be maintained in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: For cytotoxicity assays, cells would be seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium would be replaced with fresh medium containing various concentrations of this compound or its derivatives (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) would also be included.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Incubation: After the desired treatment period (e.g., 24, 48, or 72 hours), 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
3. Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, serving as an indicator of compromised cell membrane integrity and cytotoxicity.
-
Sample Collection: After the treatment period, a small aliquot of the cell culture supernatant is transferred from each well to a new 96-well plate.
-
Reaction Mixture: An LDH reaction mixture (containing diaphorase and NAD+) is added to the supernatant samples.
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 10-30 minutes. The reaction produces a colored product that is measured at an absorbance of 490 nm. A positive control for maximum LDH release (cells treated with a lysis buffer) is used for data normalization.
Potential Signaling Pathways to Investigate
Should data become available, investigating the mechanism of action would be the next logical step. Based on the activities of other polyketides, a potential signaling pathway that could be affected by this compound and its derivatives is the apoptosis pathway.
References
a head-to-head comparison of Limocrocin and Zidovudine in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two reverse transcriptase inhibitors, Limocrocin and Zidovudine (AZT). While Zidovudine is a well-characterized synthetic nucleoside analog widely used in antiretroviral therapy, this compound is a lesser-studied natural polyketide. This document aims to present the available scientific data for an objective comparison of their in vitro performance, mechanisms of action, and cytotoxic profiles.
Quantitative Performance Data
A direct quantitative comparison of the in vitro efficacy and cytotoxicity of this compound and Zidovudine is hampered by the limited publicly available data for this compound. While numerous studies have established the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) for Zidovudine against various viral strains, specific values for this compound are not readily found in the surveyed literature. The following table summarizes the available data for Zidovudine and provides a template for the inclusion of future data on this compound.
| Compound | Target Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Zidovudine | HIV-1 | MT-4 | 0.001 | 0.53 | 530 | [1] |
| Zidovudine | HIV-1 | Various | 0.003 to >2.0 | Not Specified | Not Specified | [2] |
| Zidovudine | HIV-1 Isolates | Not Specified | 0.01 to 4.87 | Not Specified | Not Specified | [3] |
| This compound | Avian Myeloblastosis Virus | Not Specified | Data Not Available | Data Not Available | Data Not Available | [4] |
Note: The IC50 values for Zidovudine can vary depending on the HIV-1 strain and the cell line used in the assay. The lack of quantitative data for this compound is a significant gap in the current scientific literature, preventing a direct comparison of its in vitro potency and therapeutic window with Zidovudine.
Mechanism of Action
Both this compound and Zidovudine target the viral reverse transcriptase enzyme, which is crucial for the replication of retroviruses like HIV. However, their specific mechanisms of inhibition differ due to their distinct chemical structures.
Zidovudine (AZT): A Nucleoside Reverse Transcriptase Inhibitor (NRTI)
Zidovudine is a synthetic analog of thymidine.[5] Its mechanism of action is well-established and involves the following steps:
-
Intracellular Phosphorylation: Zidovudine is a prodrug that is phosphorylated by host cell kinases to its active triphosphate form, zidovudine triphosphate (ZDV-TP).[5][6]
-
Competitive Inhibition: ZDV-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the reverse transcriptase enzyme.[5]
-
Chain Termination: Once incorporated into the growing viral DNA chain, the azido group at the 3' position of Zidovudine prevents the formation of the next 5'-3' phosphodiester bond, leading to the termination of DNA chain elongation.[5][6]
This compound: A Polyketide Reverse Transcriptase Inhibitor
This compound is a polyketide natural product that has been identified as an inhibitor of reverse transcriptase.[4][7][8] The precise molecular interactions and the exact mechanism of inhibition by this compound are not as well-defined as for Zidovudine. It is believed to interfere with the function of reverse transcriptase, but it is not a nucleoside analog and therefore does not act as a chain terminator in the same way as Zidovudine. It likely binds to a different site on the enzyme, possibly acting as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Experimental Protocols
The following are generalized protocols for the key in vitro assays used to evaluate the efficacy and cytotoxicity of antiviral compounds.
Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the reverse transcriptase enzyme.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template RNA, primers (e.g., oligo(dT)), deoxyribonucleoside triphosphates (dNTPs, including a labeled dNTP for detection), and the reverse transcriptase enzyme in a suitable buffer.
-
Compound Incubation: Add varying concentrations of the test compound (this compound or Zidovudine) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the reverse transcriptase enzyme (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of newly synthesized DNA. This can be done by measuring the incorporation of the labeled dNTP.
-
IC50 Calculation: Plot the percentage of RT inhibition against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits 50% of the RT activity.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Seed a specific number of cells (e.g., 10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or Zidovudine) for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.[9][10][11][12][13]
Conclusion
Zidovudine is a well-characterized NRTI with a clear mechanism of action and a substantial body of in vitro efficacy and cytotoxicity data.[1][2][3][5][6][14][15][16] In contrast, while this compound has been identified as a reverse transcriptase inhibitor, a significant lack of publicly available quantitative in vitro data prevents a direct and comprehensive comparison with Zidovudine.[4][7][8] Further research is imperative to determine the IC50 and CC50 values of this compound against various retroviruses and in different cell lines. Elucidating its precise mechanism of action will also be crucial in assessing its potential as a therapeutic agent. This guide highlights the need for more extensive in vitro studies on this compound to enable a thorough head-to-head comparison with established antiretroviral drugs like Zidovudine.
References
- 1. In Vitro Cytotoxicity and Anti-HIV Activity of Crude Extracts of Croton macrostachyus, Croton megalocarpus and Croton dichogamus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of human immunodeficiency virus type 1 replication in vitro by the bisheteroarylpiperazine atevirdine (U-87201E) in combination with zidovudine or didanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro resistance to zidovudine and alpha-interferon in HIV-1 isolates from patients: correlations with treatment duration and response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of reverse transcriptase by this compound [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zidovudine | PPTX [slideshare.net]
- 7. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. publications.iarc.who.int [publications.iarc.who.int]
- 15. Cytotoxicity and anti-HIV activities of extracts of the twigs of Croton dichogamus Pax - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunomodulatory Effect of Zidovudine (ZDV) on Cytotoxic T Lymphocytes Previously Exposed to ZDV - PMC [pmc.ncbi.nlm.nih.gov]
a validation of Limocrocin's specificity for viral reverse transcriptase over human DNA polymerases
For researchers, scientists, and drug development professionals, understanding the specificity of a potential antiviral agent is paramount. This guide provides a detailed comparison of Limocrocin's inhibitory activity against viral reverse transcriptase versus human DNA polymerases, supported by available experimental data. This compound, a polyketide produced by Streptomyces roseochromogenes, has demonstrated inhibitory effects on viral replication, primarily through the targeting of reverse transcriptase, an essential enzyme for retroviruses like HIV.
This analysis synthesizes the available data to offer a clear perspective on this compound's potential as a selective antiviral compound.
Comparative Inhibitory Activity of this compound
The specificity of an inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to significant toxicity. An ideal reverse transcriptase inhibitor would exhibit high potency against the viral enzyme while having minimal impact on the host's cellular machinery, including DNA polymerases that are crucial for cell replication and repair.
A key study by Take et al. (1989) provides a direct comparison of this compound's inhibitory effects on Avian Myeloblastosis Virus (AMV) reverse transcriptase and human DNA polymerases α and β. The 50% inhibitory concentration (IC50) values from this study are summarized below.
| Enzyme Target | IC50 (µg/mL) | Selectivity (fold) vs. AMV-RT |
| Avian Myeloblastosis Virus (AMV) Reverse Transcriptase | 1.8 | - |
| Human DNA Polymerase α | > 100 | > 55.6 |
| Human DNA Polymerase β | > 100 | > 55.6 |
Data sourced from Take et al. (1989).
The data clearly indicates that this compound is significantly more potent against viral reverse transcriptase than against the tested human DNA polymerases. With an IC50 value of 1.8 µg/mL for AMV reverse transcriptase and IC50 values greater than 100 µg/mL for human DNA polymerases α and β, this compound demonstrates a selectivity of over 55-fold for the viral enzyme. This substantial difference suggests a favorable therapeutic window, where concentrations effective at inhibiting viral replication would likely have a negligible effect on these key human DNA polymerases.
Mechanism of Action: Reverse Transcriptase Inhibition
While the precise molecular interactions between this compound and reverse transcriptase have not been extensively detailed in the available literature, the inhibitory mechanism appears to be dependent on the enzyme concentration. This suggests a specific binding interaction rather than non-specific interference with the assay components. The general mechanism of reverse transcriptase inhibition is crucial for preventing the conversion of the viral RNA genome into DNA, a critical step in the retroviral life cycle.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's specificity. These protocols are based on standard assays for determining the inhibition of reverse transcriptase and human DNA polymerases.
Reverse Transcriptase Inhibition Assay (Avian Myeloblastosis Virus)
This assay measures the inhibition of DNA synthesis by AMV reverse transcriptase using a synthetic template.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 8.3), a divalent cation (e.g., 6 mM MgCl2), a reducing agent (e.g., 40 mM KCl, 1 mM DTT), a synthetic RNA template hybridized to a DNA primer (e.g., poly(A)•oligo(dT)), and radiolabeled deoxynucleoside triphosphates (e.g., [3H]dTTP).
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction tubes. A control reaction with the solvent alone is also prepared.
-
Enzyme Addition and Incubation: The reaction is initiated by the addition of a known amount of AMV reverse transcriptase. The mixture is then incubated at 37°C for a specified period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid, TCA). The newly synthesized, radiolabeled DNA is precipitated onto glass fiber filters.
-
Quantification: The amount of incorporated radioactivity on the filters is measured using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each this compound concentration is calculated relative to the control. The IC50 value is then determined as the concentration of this compound that reduces the enzyme activity by 50%.
// Nodes prep [label="Prepare Reaction Mixture\n(Buffer, Template/Primer, [3H]dNTPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_limo [label="Add this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; add_rt [label="Add AMV Reverse Transcriptase\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop [label="Stop Reaction & Precipitate DNA\n(TCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> add_limo [color="#5F6368"]; add_limo -> add_rt [color="#5F6368"]; add_rt -> incubate [color="#5F6368"]; incubate -> stop [color="#5F6368"]; stop -> quantify [color="#5F6368"]; quantify -> calc [color="#5F6368"]; } . Workflow for Reverse Transcriptase Inhibition Assay.
Human DNA Polymerase α and β Inhibition Assays
These assays are similar in principle to the reverse transcriptase assay but use activated DNA as a template and measure the activity of purified human DNA polymerases.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer, MgCl2, DTT, activated calf thymus DNA (as a template-primer), and all four deoxynucleoside triphosphates, with one being radiolabeled (e.g., [3H]dGTP).
-
Inhibitor Addition: Various concentrations of this compound are added to the reaction tubes, along with a solvent-only control.
-
Enzyme Addition and Incubation: The reaction is started by adding purified human DNA polymerase α or β. The mixture is incubated at 37°C for a defined time.
-
Reaction Termination and Precipitation: The reaction is quenched, and the newly synthesized DNA is precipitated using TCA and collected on filters.
-
Quantification: The radioactivity incorporated into the DNA is measured by scintillation counting.
-
IC50 Determination: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the activity of DNA polymerase α or β compared to the control.
// Nodes prep [label="Prepare Reaction Mixture\n(Buffer, Activated DNA, [3H]dNTPs)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_limo [label="Add this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; add_pol [label="Add Human DNA Polymerase (α or β)\n(Initiate Reaction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; stop [label="Stop Reaction & Precipitate DNA\n(TCA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; quantify [label="Quantify Radioactivity\n(Scintillation Counting)", fillcolor="#34A853", fontcolor="#FFFFFF"]; calc [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges prep -> add_limo [color="#5F6368"]; add_limo -> add_pol [color="#5F6368"]; add_pol -> incubate [color="#5F6368"]; incubate -> stop [color="#5F6368"]; stop -> quantify [color="#5F6368"]; quantify -> calc [color="#5F6368"]; } . Workflow for DNA Polymerase Inhibition Assay.
Conclusion
Safety Operating Guide
Personal protective equipment for handling Limocrocin
Disclaimer: As of the latest update, a specific Safety Data Sheet (SDS) for Limocrocin is not publicly available. The following guidance is based on best practices for handling potentially hazardous crystalline, nitrogenous, and biologically active compounds. Researchers must conduct a thorough risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance to ensure safe handling, operation, and disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield should be worn to protect against splashes and airborne particles.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2] It is advisable to double-glove, especially when handling concentrated solutions.[1] |
| Body Protection | A laboratory coat or gown that is fully buttoned is required.[2] For larger quantities or when there is a risk of significant splashing, a chemically resistant apron should also be worn. |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection should be used within a primary containment device like a chemical fume hood.[2] |
Experimental Protocols for Safe Handling
The following protocols provide a step-by-step guide for the safe handling of this compound throughout the experimental workflow.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Verify that the container is properly labeled.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents.[4]
3. Preparation and Use:
-
All handling of solid this compound that may generate dust should be performed in a chemical fume hood or other ventilated enclosure.
-
Before use, ensure all necessary PPE is donned correctly.
-
Use dedicated glassware and utensils. If not possible, thoroughly clean all equipment after use to prevent cross-contamination.
-
Avoid direct contact with the skin, eyes, and clothing.[4][5]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Ventilate the area after cleanup is complete.
5. Disposal:
-
Dispose of this compound waste and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Safe Handling of Infectious Agents - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. Bacterial contamination potential of personal protective equipment itself in dental aerosol-producing treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
